molecular formula C7H18Cl2N2O2 B592780 (R)-Methyl 2,6-diaminohexanoate dihydrochloride CAS No. 67396-08-1

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

Katalognummer: B592780
CAS-Nummer: 67396-08-1
Molekulargewicht: 233.133
InChI-Schlüssel: SXZCBVCQHOJXDR-QYCVXMPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a chemically modified derivative of the essential amino acid lysine, where the carboxylic acid group is esterified and the molecule is stabilized as a dihydrochloride salt . This protected form is valuable in peptide synthesis and biochemical research. As part of the broader class of amino acid derivatives, this compound and its analogs are recognized for their use as ergogenic supplements in scientific studies . Research indicates that such derivatives can influence the secretion of anabolic hormones, act as a fuel supply during exercise, help prevent exercise-induced muscle damage, and enhance mental performance during stress-related tasks . The (R)-enantiomer is particularly useful for investigating stereospecific biological interactions and metabolic pathways, providing a crucial tool for probing enzyme mechanics and developing novel bioactive compounds .

Eigenschaften

IUPAC Name

methyl (2R)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCBVCQHOJXDR-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659783
Record name Methyl D-lysinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67396-08-1
Record name Methyl D-lysinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, a derivative of D-lysine, is a chiral compound of interest in various research and development applications, including peptide synthesis and drug delivery. As with any specialized chemical entity, a thorough understanding of its physical properties is paramount for its effective application, formulation, and characterization. This technical guide provides a consolidated overview of the known physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of (R)-Methyl 2,6-diaminohexanoate dihydrochloride are fundamental to its handling, storage, and use in experimental settings. The compound typically presents as a white powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

PropertyValueCAS Number
Molecular Formula C₇H₁₈Cl₂N₂O₂67396-08-1
Molecular Weight 233.14 g/mol
Melting Point 205 °C
Specific Optical Rotation -17° (c=5, H₂O)
Appearance White powder
Solubility Soluble in water
Purity Typically ≥ 97%

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of amino acid ester dihydrochlorides like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • A small, finely powdered sample of the substance is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.

Optical Rotation Measurement

Optical rotation is a crucial property for chiral molecules, confirming the stereochemical identity. The standard procedure is outlined in USP General Chapter <781>.[2][3]

Methodology:

  • A solution of the compound is prepared at a specified concentration (e.g., 5 g/100 mL in water).[2]

  • The temperature of the solution is maintained at a constant, specified value (e.g., 25°C).[3]

  • A polarimeter is calibrated using a blank solvent.

  • The optical rotation of the sample solution is measured at a specific wavelength, typically 589 nm (the sodium D-line).[3]

  • The specific rotation is calculated from the observed rotation, taking into account the concentration and the path length of the polarimeter cell.[3]

Solubility Determination

Assessing the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology for Qualitative and Semi-Quantitative Determination:

  • A known volume of the solvent (e.g., water) is placed in a container at a controlled temperature.

  • A small, pre-weighed amount of the solute is added to the solvent.

  • The mixture is agitated (e.g., stirred or shaken) until the solid is completely dissolved.

  • Steps 2 and 3 are repeated until a saturated solution is formed, where no more solute dissolves.

  • The total amount of dissolved solute is recorded to express solubility, often in terms of g/100 mL.

Logical Workflow for Characterization

Due to the absence of specific signaling pathway data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the public domain, a logical workflow for the physical and chemical characterization of such a novel amino acid derivative is presented below. This workflow outlines the typical sequence of analysis a researcher would follow.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Structural & Purity Analysis cluster_3 Physicochemical Property Determination cluster_4 Final Assessment A Synthesis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride B Purification (e.g., Recrystallization) A->B C Appearance & Color (Visual Inspection) B->C Initial Sample E Spectroscopic Analysis (NMR, IR, MS) B->E Structural Confirmation G Melting Point Determination B->G Thermal Properties H Optical Rotation Measurement B->H Chiral Identity D Solubility Screening (e.g., Water, Alcohols) C->D I Data Compilation & Technical Datasheet Generation D->I Consolidated Data F Purity Assessment (HPLC, Elemental Analysis) E->F Purity Check F->I Consolidated Data G->I Consolidated Data H->I Consolidated Data

Caption: Characterization workflow for a novel amino acid derivative.

Conclusion

This technical guide provides a summary of the currently available physical property data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. While specific experimental details for this compound are not extensively published, the generalized protocols provided herein are standard and widely applicable for the characterization of similar amino acid derivatives. The presented workflow offers a logical framework for the systematic analysis of such compounds in a research and development setting.

References

In-Depth Technical Guide: (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67396-08-1

This technical guide provides a comprehensive overview of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a chiral amino acid derivative with significant potential for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the realm of peptide chemistry and medicinal research.

Chemical and Physical Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is the dihydrochloride salt of the methyl ester of D-lysine. The presence of the chiral center at the alpha-carbon makes it a valuable building block in stereospecific synthesis.

Table 1: Quantitative Data for (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

PropertyValueReference
CAS Number 67396-08-1[1]
Molecular Formula C₇H₁₈Cl₂N₂O₂[1]
Molecular Weight 233.14 g/mol [1]
Melting Point 205 °C[1]
Purity ≥ 97%[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in waterGeneral knowledge

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra, as well as specific rotation and detailed solubility data, are often available upon request from suppliers.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-Methyl 2,6-diaminohexanoate dihydrochloride typically involves two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture of DL-lysine methyl ester.

Enzymatic Kinetic Resolution of DL-Lysine Methyl Ester

A common and efficient method for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of the corresponding racemic mixture. This method leverages the stereospecificity of enzymes, such as trypsin, to selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer (the (R)-form) unreacted.[2]

Experimental Protocol: Enzymatic Resolution of DL-Lysine Methyl Ester

  • Substrate Preparation: A solution of DL-lysine methyl ester is prepared in a suitable buffer system, typically at a slightly acidic to neutral pH (e.g., pH 5.5-6.0) to minimize spontaneous hydrolysis.[2]

  • Enzyme Addition: Immobilized or soluble trypsin is added to the substrate solution. The use of immobilized trypsin can simplify the subsequent separation of the enzyme from the reaction mixture.[2]

  • Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) with stirring. The progress of the reaction is monitored by measuring the amount of L-lysine produced or the remaining D-lysine methyl ester.[2]

  • Separation: Once the desired conversion is reached, the enzyme is removed (by filtration if immobilized). The reaction mixture, now containing L-lysine and unreacted (R)-Methyl 2,6-diaminohexanoate, is then subjected to a separation technique. This can be achieved through ion-exchange chromatography or by exploiting the different solubility properties of the two components.

  • Isolation and Purification: The (R)-Methyl 2,6-diaminohexanoate is isolated from the separation process. It is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The final product is typically purified by recrystallization to achieve high enantiomeric and chemical purity.

G cluster_synthesis Enzymatic Resolution Workflow dl_lys_me DL-Lysine Methyl Ester reaction Enzymatic Hydrolysis (pH 5.5-6.0, 30°C) dl_lys_me->reaction trypsin Trypsin trypsin->reaction mixture Mixture: L-Lysine & (R)-Methyl 2,6-diaminohexanoate reaction->mixture separation Separation (e.g., Ion Exchange) mixture->separation r_lys_me (R)-Methyl 2,6-diaminohexanoate separation->r_lys_me Isolation l_lys L-Lysine separation->l_lys Byproduct final_product (R)-Methyl 2,6-diaminohexanoate dihydrochloride r_lys_me->final_product hcl HCl hcl->final_product

Caption: Workflow for the enzymatic resolution of DL-lysine methyl ester.

Applications in Research and Drug Development

(R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

While L-amino acids are the proteinogenic building blocks, D-amino acids and their derivatives, such as (R)-Methyl 2,6-diaminohexanoate, are of great interest in peptide-based drug design. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This can lead to a longer in vivo half-life and improved therapeutic efficacy.[3]

Medicinal Chemistry

Enantiomerically pure amino acid derivatives are crucial starting materials for the synthesis of chiral drugs. The (R)-configuration of this compound can be exploited to achieve specific stereochemical outcomes in the synthesis of complex target molecules. While specific signaling pathways directly modulated by (R)-Methyl 2,6-diaminohexanoate dihydrochloride are not extensively documented in publicly available literature, the broader family of lysine derivatives is known to play roles in various biological processes. Lysine residues in proteins are subject to numerous post-translational modifications, including methylation and acetylation, which are critical in regulating cellular signaling.[4][5] The study of D-amino acid containing molecules can provide valuable insights into these pathways and may lead to the development of novel therapeutic agents.

G cluster_applications Applications of (R)-Methyl 2,6-diaminohexanoate dihydrochloride cluster_peptide Peptide-Based Drug Design cluster_medchem Chiral Synthesis start (R)-Methyl 2,6-diaminohexanoate dihydrochloride peptide_synthesis Peptide Synthesis start->peptide_synthesis medicinal_chem Medicinal Chemistry start->medicinal_chem d_peptide D-Amino Acid Containing Peptides peptide_synthesis->d_peptide Incorporation into Peptides chiral_drug Enantiomerically Pure Drugs medicinal_chem->chiral_drug As a Chiral Building Block stability Increased Metabolic Stability d_peptide->stability efficacy Improved Therapeutic Efficacy stability->efficacy signaling Probing Signaling Pathways (via Lysine Modification Analogs) chiral_drug->signaling

Caption: Key application areas for (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Based on available information for similar compounds, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable chiral building block with significant applications in peptide synthesis and medicinal chemistry. Its enantiomerically pure form allows for the stereospecific synthesis of novel compounds with potential therapeutic applications. The enzymatic resolution of the corresponding racemic mixture provides an efficient route to this important research chemical. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and holds promise for the development of new and improved pharmaceuticals.

References

An In-depth Technical Examination of the Molecular Weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a compound of interest in various research and development applications. The molecular weight is a fundamental physical property critical for accurate experimental design, stoichiometric calculations, and compound characterization.

Molecular Formula and Structure

The chemical formula for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is C₇H₁₈Cl₂N₂O₂[1]. This formula indicates that each molecule is composed of seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements present in this compound are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (7 x Atomic Weight of Carbon) + (18 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Chlorine) + (2 x Atomic Weight of Nitrogen) + (2 x Atomic Weight of Oxygen)

The individual atomic weights and their contribution to the total molecular weight are summarized in the table below.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC712.011[2][3][4][5]84.077
HydrogenH181.008[6][7][8][9][10]18.144
ChlorineCl235.453[11][12][13]70.906
NitrogenN214.007[14][15][16][17][18]28.014
OxygenO215.999[19][20][21][22][23]31.998
Total 233.139

Based on this calculation, the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is 233.14 g/mol [1].

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

A Identify Molecular Formula (C₇H₁₈Cl₂N₂O₂) B Determine Atomic Weights of Constituent Elements (C, H, Cl, N, O) A->B C Multiply Atomic Weight by the Number of Atoms for Each Element B->C D Sum the Weights of All Atoms C->D E Final Molecular Weight (233.14 g/mol) D->E

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the Synthesis of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a crucial intermediate in pharmaceutical research and peptide synthesis. Its stereochemistry and protected functional groups make it a valuable building block for creating complex, biologically active molecules. This guide provides a detailed overview of common and efficient synthesis pathways, complete with experimental protocols, quantitative data, and visual diagrams to aid in laboratory application.

Core Synthesis Pathways

The synthesis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride primarily involves the esterification of the carboxylic acid group of D-lysine in the presence of an acid catalyst, which also serves to form the dihydrochloride salt of the two amino groups. The most prevalent and effective methods utilize either a thionyl chloride/methanol system or a trimethylchlorosilane/methanol system.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a highly efficient, one-step method that uses D-lysine, thionyl chloride, and a methanol solution of hydrogen chloride as the primary reagents. The reaction is known for its mild conditions, short reaction time, and high yield.[1]

Experimental Protocol:

  • Preparation of 2 M HCl in Methanol: In a 250 mL four-neck flask equipped with a drying tube and alkali absorption device, add 150 mL of methanol. Cool the flask in an ice-salt bath to below -10°C.

  • Under magnetic stirring, slowly add 21.60 mL (approximately 300 mmol) of freshly distilled thionyl chloride dropwise. Control the rate of addition to maintain the low temperature. The addition should take about 1.5 hours.

  • After the addition is complete, continue stirring for another hour, allowing the solution to naturally warm to room temperature. This yields a 2 mol/L HCl methanol solution.

  • Esterification Reaction: In a separate reaction vessel, add D-lysine. Heat the mixture to reflux for 1 hour.

  • Use a rotary evaporator to remove the solvent (methanol) and any excess thionyl chloride until the product is dry.

  • Dissolve the resulting solid in 25 mL of the 2 mol/L HCl methanol solution prepared in the first steps.

  • Heat the solution to reflux for an additional hour.

  • Finally, remove the solvent by rotary evaporation to obtain the white solid product, (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialD-Lysine[1]
ReagentsThionyl chloride, Methanol, HCl[1]
Reaction TimeApprox. 2.5 hours (plus prep)[1]
Yield97.5%[1]
PurityHigh (no purification needed)[1]

Reaction Pathway Diagram:

G DLysine D-Lysine Intermediate Intermediate Complex DLysine->Intermediate + SOCl₂/MeOH SOCl2_MeOH SOCl₂ in Methanol HCl_MeOH HCl in Methanol Product (R)-Methyl 2,6-diaminohexanoate dihydrochloride Intermediate->Product + HCl/MeOH, Reflux G DLysine D-Lysine Product (R)-Methyl 2,6-diaminohexanoate dihydrochloride DLysine->Product + TMSCl/MeOH, Room Temp TMSCl_MeOH TMSCl in Methanol G Start α-amino-ε-caprolactam HCl Reaction Heat with Methanol (120°C, 20h) Start->Reaction Purification Cation Exchange Chromatography Reaction->Purification Product Lysine Methyl Ester Dihydrochloride Purification->Product

References

An In-Depth Technical Guide to the Chiral Purity of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a lysine derivative of significant interest in pharmaceutical and biochemical research. Given the distinct pharmacological and toxicological profiles often exhibited by enantiomers, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug development and chemical synthesis. This document details established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the enantioselective analysis of this compound and its structural analogs.

Data Presentation: Chiral Purity of Lysine Esters

While specific quantitative data for the enantiomeric excess (e.e.) of commercially available (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not extensively published in peer-reviewed literature, the purity of related lysine esters is often reported by chemical suppliers. The following table summarizes typical purity specifications for L-lysine methyl ester dihydrochloride and L-lysine ethyl ester dihydrochloride, which serve as a proxy for the expected purity of the (R)-enantiomer.

CompoundPurity SpecificationAnalytical MethodOptical Rotation
L-Lysine methyl ester dihydrochloride≥ 99%[1][2]HPLC[α]D20 = +23 ± 2º (c=1 in MeOH)[1]
L-Lysine ethyl ester dihydrochloride≥ 98%[3]HPLC[α]D20 = +11 ± 3º (c=2 in H₂O)[3]
Nα-Boc-L-lysine methyl ester hydrochloride≥ 98%TLC[α]D25 = -19 ± 1.5º (c=1 in MeOH)[4]

Experimental Protocols for Chiral Purity Determination

The enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride can be determined using chiral HPLC or chiral GC. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. As direct analysis of this polar and non-volatile compound can be challenging, derivatization of the amino groups is a common strategy to improve chromatographic performance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[5] Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a variety of chiral compounds, including amino acid derivatives.[6]

Proposed HPLC Protocol (Indirect Method via Derivatization):

This protocol is based on established methods for the chiral separation of amino acids and their esters following derivatization.[7][8]

  • Sample Preparation and Derivatization:

    • Dissolve a known concentration of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent (e.g., water or a buffer solution).

    • To the solution, add a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[7] The derivatization reaction is typically carried out under basic conditions.

    • The reaction creates diastereomers that can be separated on a standard achiral reversed-phase HPLC column.

  • Chromatographic Conditions:

    • Column: A high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV-Vis detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for FDAA derivatives).

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated from the peak areas of the two diastereomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Proposed GC Protocol (with Derivatization):

This protocol is adapted from general procedures for the chiral GC analysis of amino acids.[9][10]

  • Sample Preparation and Derivatization:

    • The sample is first esterified (if not already in ester form) and then acylated. For (R)-Methyl 2,6-diaminohexanoate dihydrochloride, the amino groups need to be derivatized.

    • A common two-step derivatization involves reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl derivatives.

    • This derivatization enhances volatility and improves chromatographic peak shape.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 200 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detection Temperature: 250 °C (for FID).

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers in the chromatogram.

Visualizations

Experimental Workflow for Chiral Purity Determination

The following diagram illustrates a typical workflow for determining the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

G Experimental Workflow for Chiral Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample of (R)-Methyl 2,6-diaminohexanoate dihydrochloride dissolve Dissolution in appropriate solvent start->dissolve derivatize Derivatization (Optional, e.g., with FDAA for HPLC or TFAA for GC) dissolve->derivatize hplc Chiral HPLC Analysis derivatize->hplc For HPLC gc Chiral GC Analysis derivatize->gc For GC chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate end Report Chiral Purity calculate->end G Selection of Analytical Technique for Chiral Purity cluster_properties Analyte Properties cluster_methods Analytical Methods compound (R)-Methyl 2,6-diaminohexanoate dihydrochloride volatility Volatility compound->volatility polarity Polarity compound->polarity thermal_stability Thermal Stability compound->thermal_stability decision Derivatization Required? volatility->decision polarity->decision derivatize_yes Yes decision->derivatize_yes Low Volatility / High Polarity derivatize_no No (Direct Analysis) decision->derivatize_no Sufficiently Volatile & Thermally Stable chiral_gc Chiral Gas Chromatography (GC) derivatize_yes->chiral_gc chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) derivatize_yes->chiral_hplc Indirect Method derivatize_no->chiral_hplc Direct Method

References

An In-depth Technical Guide to the Spectroscopic Data of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). Due to the limited availability of published spectroscopic data for the (R)-enantiomer, this guide also incorporates data from its corresponding free base and the closely related L-enantiomer, L-Lysine methyl ester dihydrochloride. It is important to note that while the core spectroscopic features are expected to be identical between enantiomers, the optical rotation will be of the opposite sign.

Molecular Structure and Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine.

  • Molecular Formula: C₇H₁₈Cl₂N₂O₂

  • Molecular Weight: 233.14 g/mol [1]

  • Appearance: White to off-white powder[2]

  • Melting Point: 205°C[3]

Spectroscopic Data

The following sections present the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride and its related compounds.

¹³C NMR Data for Methyl 2,6-diaminohexanoate

The following table summarizes the ¹³C NMR chemical shifts for methyl 2,6-diaminohexanoate in H₂O at 125 MHz.

Carbon AtomChemical Shift (ppm)
C=O177.1
C2 (α-C)56.1
C6 (ε-C)41.2
O-CH₃-
C332.2
C423.6
C532.2

Data sourced from the Human Metabolome Database (HMDB) for L-lysine methyl ester.

The mass spectrum for the free base, 2,6-diaminohexanoic acid methyl ester, was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data

m/zRelative IntensityPossible Fragment
84100%[C₅H₁₀N]⁺
101~60%[M - COOCH₃]⁺
116~10%[M - NH₂CH₂]⁺
130~5%[M - C₂H₅]⁺
160~2%[M]⁺

Data obtained from SpectraBase for 2,6-Diaminohexanoic acid methyl ester[4].

Specific IR data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not publicly available. However, the expected characteristic absorption bands for a primary amine hydrochloride and a methyl ester are well-established.

Expected Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine salt)3200-2800Strong, broad
C-H stretch (aliphatic)3000-2850Medium-Strong
C=O stretch (ester)~1740Strong
N-H bend (amine salt)1600-1500Medium
C-O stretch (ester)1300-1000Strong

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid sample like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

  • Sample Preparation: A sample of approximately 5-10 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, providing single peaks for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The resulting mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Sample Introduction: For a volatile derivative like the methyl ester, Gas Chromatography (GC) is a suitable method for sample introduction. The sample is injected into the GC, where it is vaporized and separated on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Compound ((R)-Methyl 2,6-diaminohexanoate dihydrochloride) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare for GC or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). The information herein is compiled from available safety data sheets and toxicological data on structurally related compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical Identification and Physical Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine. It is important to handle this compound with a clear understanding of its physical and chemical characteristics.

PropertyValue
CAS Number 67396-08-1
Molecular Formula C₇H₁₈Cl₂N₂O₂
Molecular Weight 233.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 205 °C
Solubility Soluble in water
Stability Stable under normal laboratory conditions

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following are generalized procedures for safe laboratory handling.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[5]

Protection TypeRecommended EquipmentSpecifications and Notes
Eye/Face Splash-proof safety goggles or a full-face shield.[3][5]A full-face shield provides an additional layer of protection against splashes.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] A standard laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use. Remove and dispose of contaminated gloves immediately.[5]
Respiratory A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or for spill cleanup.The type of respirator and cartridge should be selected based on the potential for airborne concentration and institutional safety guidelines.
General Handling Procedures
  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols during handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Keep the container tightly closed when not in use.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material to avoid creating dust and place it in a sealed, labeled container for disposal.[7] Clean the spill area with a suitable decontaminating agent.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Waste should be handled as hazardous chemical waste.

Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Visualized Workflows

The following diagrams illustrate logical workflows for risk assessment and emergency response when working with (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

RiskAssessmentWorkflow Risk Assessment Workflow start Start: Planning Experiment identify_hazards Identify Hazards (Review SDS and Literature) start->identify_hazards assess_risks Assess Risks (Exposure Potential, Severity) identify_hazards->assess_risks control_measures Determine Control Measures (Engineering, PPE, Administrative) assess_risks->control_measures is_risk_acceptable Is Risk Acceptable? control_measures->is_risk_acceptable proceed Proceed with Experiment is_risk_acceptable->proceed Yes revise_protocol Revise Protocol / Seek Guidance is_risk_acceptable->revise_protocol No revise_protocol->control_measures

Caption: A workflow for assessing and mitigating risks before handling the compound.

EmergencyResponseWorkflow Emergency Response Workflow spill_exposure Spill or Exposure Occurs assess_situation Assess Situation (Immediate Danger?) spill_exposure->assess_situation evacuate Evacuate Area Alert Others assess_situation->evacuate Yes first_aid Administer First Aid (as per Section 5.1) assess_situation->first_aid No (Exposure) spill_cleanup Perform Spill Cleanup (as per Section 5.2) assess_situation->spill_cleanup No (Spill) report_incident Report Incident to Supervisor/EHS evacuate->report_incident seek_medical Seek Medical Attention first_aid->seek_medical spill_cleanup->report_incident seek_medical->report_incident

Caption: A logical flow for responding to spills or personnel exposure incidents.

References

A Technical Guide to (R)-Methyl 2,6-diaminohexanoate dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. As the methyl ester of the D-enantiomer of the essential amino acid lysine, it serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its two primary amine groups and a carboxylic acid ester provide multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and applications in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer (R)-Methyl 2,6-diaminohexanoate dihydrochloride, often with differing associated CAS numbers for the dihydrochloride and hydrochloride salts. Researchers should carefully verify the exact form and specifications before procurement. The most commonly cited CAS number for the dihydrochloride form is 67396-08-1.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Fluorochem (R)-Methyl 2,6-diaminohexanoate dihydrochloride67396-08-197%10g, 25g, 100g
BLDpharm (R)-Methyl 2,6-diaminohexanoate dihydrochloride67396-08-1≥98%Custom
iChemical (R)-Methyl 2,6-diaminohexanoate dihydrochloride67396-08-1InquireCustom
CP Lab Safety D-Lysine Methyl Ester Dihydrochloride67396-08-1min 98%100g
AKSci D-Lysine methyl ester dihydrochloride67396-08-1min 95%Inquire
TCI Chemicals D-Lysine Methyl Ester Dihydrochloride67396-08-1>98.0%25g
Chemical Technology Co.,LTD (R)-Methyl 2,6-diaminohexanoate hydrochloride187458-76-0≥99%Custom

Note: The CAS number 187458-76-0 is often associated with the monohydrochloride salt. It is crucial to confirm the salt form with the supplier.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₈Cl₂N₂O₂[1][2]
Molecular Weight 233.13 g/mol [3]
Appearance White to off-white powder or crystalline solid[2][3]
Melting Point 205 °C[1]
Solubility Soluble in water[1]
Storage Room temperature, under inert atmosphere, hygroscopic[1]

Stereoselective Synthesis

General Experimental Protocol: Esterification of D-Lysine

This method is adapted from general procedures for the synthesis of amino acid methyl esters.[4]

Materials:

  • D-Lysine hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Dry diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-lysine hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or TMSCl dropwise with vigorous stirring. The amount of the reagent should be in slight excess relative to the amino acid.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a white solid.

G cluster_synthesis Stereoselective Synthesis Workflow DLysine D-Lysine Hydrochloride Suspension Suspend in anhydrous Methanol DLysine->Suspension Cooling Cool to 0°C Suspension->Cooling Addition Slow addition of SOCl₂ or TMSCl Cooling->Addition Reflux Reflux for several hours Addition->Reflux Evaporation Solvent evaporation Reflux->Evaporation Recrystallization Recrystallization from Methanol/Ether Evaporation->Recrystallization Product (R)-Methyl 2,6-diaminohexanoate dihydrochloride Recrystallization->Product

Stereoselective Synthesis Workflow

Analytical Methods: Chiral Purity Determination

Ensuring the enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is critical for its application in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

General Experimental Protocol: Chiral HPLC

A specific validated method for this compound is not publicly available, however, a general approach for the chiral separation of amino acid esters using a polysaccharide-based chiral stationary phase (CSP) is described below. Method development and optimization will be required.[5][6]

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral column: Polysaccharide-based CSPs such as Chiralpak® IA, IC, or AD-H are good starting points.[5]

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or formate) can be employed.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or MS detection.

Sample Preparation:

  • Dissolve an accurately weighed sample of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the mobile phase or a compatible solvent.

  • Inject a small volume (e.g., 5-10 µL) onto the column.

Analysis:

  • The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

G cluster_hplc Chiral HPLC Analysis Workflow SamplePrep Sample Preparation: Dissolve in mobile phase Injection Inject onto Chiral Stationary Phase Column SamplePrep->Injection Separation Elution with optimized mobile phase Injection->Separation Detection UV or MS Detection Separation->Detection DataAnalysis Data Analysis: Determine peak areas and calculate enantiomeric excess Detection->DataAnalysis Result Enantiomerically Pure (R)-Isomer Confirmation DataAnalysis->Result

Chiral HPLC Analysis Workflow

Applications in Drug Development

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, as a derivative of the "unnatural" D-lysine, is a valuable building block for creating peptides and small molecules with enhanced properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[7][8]

While specific examples of marketed drugs containing this exact fragment are not readily found in the public domain, lysine and its derivatives are widely used in pharmaceutical development.[7][8][9] They can be incorporated into peptide-based drugs, used as linkers in antibody-drug conjugates (ADCs), or serve as scaffolds for the synthesis of non-peptidic small molecules.[10]

The presence of the α- and ε-amino groups allows for differential functionalization. For instance, one amino group can be used for peptide bond formation while the other can be modified with a payload, a targeting ligand, or a polymer like polyethylene glycol (PEG) to improve pharmacokinetic properties.

Potential Signaling Pathway Involvement

As a synthetic building block, (R)-Methyl 2,6-diaminohexanoate dihydrochloride itself is not expected to have direct biological activity or be involved in specific signaling pathways. However, the molecules synthesized from it can be designed to target a wide array of biological pathways implicated in various diseases. For example, peptide and peptidomimetic drugs derived from this building block could be designed as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. The specific signaling pathway targeted would be dependent on the final drug molecule's structure and intended therapeutic application.

G cluster_application Role in Drug Discovery BuildingBlock (R)-Methyl 2,6-diaminohexanoate dihydrochloride PeptideSynth Peptide Synthesis BuildingBlock->PeptideSynth SmallMolSynth Small Molecule Synthesis BuildingBlock->SmallMolSynth ADC Antibody-Drug Conjugates BuildingBlock->ADC DrugCandidate Drug Candidate PeptideSynth->DrugCandidate SmallMolSynth->DrugCandidate ADC->DrugCandidate Target Biological Target (Enzyme, Receptor, etc.) DrugCandidate->Target Pathway Signaling Pathway Modulation Target->Pathway TherapeuticEffect Therapeutic Effect Pathway->TherapeuticEffect

Application in Drug Discovery Pipeline

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a commercially available and versatile chiral building block with significant potential for the development of novel pharmaceuticals. Its unique structural features allow for the synthesis of diverse and complex molecules with potentially improved therapeutic profiles. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in their programs. Further research into its incorporation into specific drug candidates will continue to highlight its importance in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, such as increased stability, improved potency, and novel functionalities.[1] (R)-Methyl 2,6-diaminohexanoate, a lysine derivative with a methyl-esterified C-terminus, represents an intriguing building block for modifying peptide structure and function. Its two amino groups offer potential for creating branched peptides or for introducing specific functionalities. This document provides detailed application notes and protocols for the incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the widely used Fmoc/tBu strategy.

Core Principles for Incorporating (R)-Methyl 2,6-diaminohexanoate

The successful incorporation of (R)-Methyl 2,6-diaminohexanoate into a peptide sequence via SPPS requires careful consideration of protecting group strategy to ensure selective amide bond formation.

  • α-Amino Group Protection: The α-amino group must be protected with a temporary protecting group that can be selectively removed before each coupling step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for this purpose in Fmoc-based SPPS due to its lability under mild basic conditions (e.g., piperidine in DMF).[2][3]

  • Side-Chain Amino Group Protection: The ε-amino group (at the 6-position) must be protected with a group that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage and global deprotection step. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to piperidine but readily cleaved by strong acids like trifluoroacetic acid (TFA).

  • Carboxyl Group: The C-terminal methyl ester of (R)-Methyl 2,6-diaminohexanoate may be susceptible to hydrolysis depending on the specific conditions used during synthesis and cleavage. This should be considered when planning the synthesis of peptides where a C-terminal methyl ester is desired.

Quantitative Data Summary

Amino Acid TypeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Purity (%)
Standard Fmoc-Amino AcidHBTU/HOBt/DIEA60>99>95
Sterically Hindered (e.g., Aib)HATU/DIEA12095-98>90
N-Methylated Amino AcidPyAOP/HOAt/DIEA18090-95>90
(R)-Methyl 2,6-diaminohexanoate (Projected) HATU/DIEA 90-120 >98 >95

Note: The projected data for (R)-Methyl 2,6-diaminohexanoate assumes appropriate side-chain protection and optimized coupling conditions. Actual results may vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy and are adapted for the incorporation of (R)-Methyl 2,6-diaminohexanoate.

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

Protocol for Manual SPPS

This protocol outlines a single coupling cycle for incorporating an amino acid.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For incorporating Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate, a longer coupling time (e.g., 2-4 hours) and the use of a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Peptide Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Strategy UAA (R)-Methyl 2,6-diaminohexanoate Alpha_Amine α-Amino Group UAA->Alpha_Amine Side_Chain_Amine ε-Amino Group UAA->Side_Chain_Amine Carboxyl Carboxyl Group UAA->Carboxyl Fmoc Fmoc (Base Labile) Alpha_Amine->Fmoc Boc Boc (Acid Labile) Side_Chain_Amine->Boc Methyl_Ester Methyl Ester (Potentially Labile) Carboxyl->Methyl_Ester

Caption: Protecting group strategy for incorporating the target molecule.

References

Application Note: Fmoc Protection of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-26

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.

Abstract: This document provides detailed protocols for the selective and non-selective N-protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. (R)-Methyl 2,6-diaminohexanoate, the methyl ester of D-lysine, is a valuable building block in synthetic organic chemistry. The Fmoc protecting group is crucial for peptide synthesis, allowing for orthogonal protection strategies.[][2] This note outlines procedures for the synthesis of Nα-Fmoc and Nα,Nε-di-Fmoc protected derivatives, including reaction conditions, purification, and characterization methods.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[][3] Its stability under acidic conditions and mild removal with a weak base like piperidine allows for an orthogonal strategy when used with acid-labile side-chain protecting groups (e.g., Boc or Trt).[2]

(R)-Methyl 2,6-diaminohexanoate contains two primary amino groups: the α-amino group and the ε-amino group in the side chain. Selective protection of one of these amines is essential for its use as a building block for creating specific peptide sequences or other complex molecules. This application note details two reliable protocols for achieving either selective Nα-protection or complete di-protection of both amino groups starting from the commercially available dihydrochloride salt.

Principle of the Reaction

The reaction proceeds via a nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The starting material is a dihydrochloride salt, meaning both amino groups are protonated. Therefore, a base is required to neutralize the salt and deprotonate the amino groups, rendering them nucleophilic.

Selective Nα-protection is achieved by controlling the stoichiometry of the Fmoc-OSu reagent and leveraging the slightly lower pKa of the α-amino group compared to the ε-amino group. By using approximately one equivalent of Fmoc-OSu under controlled pH, the more reactive α-amino group is preferentially acylated. In contrast, using an excess of the Fmoc reagent and base will lead to the formation of the di-protected product.

Experimental Protocols

Materials and Reagents
  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride (MW: 233.14 g/mol )

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.33 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate

This protocol aims for the selective protection of the α-amino group.

  • Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.

  • Basification: Add sodium bicarbonate (2.52 g, 30 mmol) in portions to the solution. Stir until all gas evolution ceases. This neutralizes the HCl salts and provides the basic medium for the reaction.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10 mmol, 1.0 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM with 1% Acetic Acid).

  • Work-up:

    • Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane.

    • Extract the aqueous solution three times with 50 mL of ethyl acetate.

    • Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the desired mono-protected product.

  • Characterization: Confirm the structure and purity of the product using HPLC, Mass Spectrometry, and ¹H NMR.

Protocol 2: Synthesis of Nα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate

This protocol is for the protection of both the α- and ε-amino groups.

  • Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.

  • Basification: Add sodium bicarbonate (4.20 g, 50 mmol) in portions to the solution. Stir until all gas evolution ceases.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (7.42 g, 22 mmol, 2.2 eq) in 75 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 18-24 hours. A white precipitate may form. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Work-up:

    • Filter the resulting precipitate and wash it with deionized water, followed by a cold diethyl ether wash.

    • If no precipitate forms, reduce the volume on a rotary evaporator, and extract with ethyl acetate as described in Protocol 1.

  • Purification: The precipitated product is often of high purity. If necessary, the product can be recrystallized from a solvent mixture like ethanol/water or purified via flash column chromatography.

  • Characterization: Confirm the structure and purity of the di-protected product using HPLC, Mass Spectrometry, and ¹H NMR.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the Fmoc-protection protocols.

ParameterProtocol 1: Nα-Fmoc (Mono-protection)Protocol 2: Nα,Nε-di-Fmoc (Di-protection)
Target Product Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoateNα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate
Fmoc-OSu (equivalents) 1.02.2
Base (equivalents) 3.0 (NaHCO₃)5.0 (NaHCO₃)
Solvent System 1:1 Dioxane:Water1.5:1 Dioxane:Water
Reaction Time (h) 12 - 1618 - 24
Typical Yield (%) 65 - 75%85 - 95%
Purity (HPLC, %) >95% after chromatography>98% after precipitation/recrystallization
Primary Side Product Di-Fmoc derivative, unreacted starting materialMinimal

Visualizations

Reaction Scheme

The following diagram illustrates the possible products from the Fmoc protection reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Possible Products start_mol (R)-Methyl 2,6-diaminohexanoate (as 2HCl salt) reagent Fmoc-OSu + Base (e.g., NaHCO₃) product1 Nα-Fmoc Derivative (Protocol 1 Target) reagent->product1 1 eq Fmoc-OSu product2 Nα,Nε-di-Fmoc Derivative (Protocol 2 Target) reagent->product2 >2 eq Fmoc-OSu product3 Nε-Fmoc Derivative (Minor Side Product) reagent->product3 1 eq Fmoc-OSu

Caption: Chemical reaction pathways for Fmoc protection.

Experimental Workflow

The generalized workflow for the synthesis and purification is depicted below.

start Start: Weigh Reagents dissolve Dissolve Amino Acid Salt in Water start->dissolve basify Add Base (e.g., NaHCO₃) and Stir dissolve->basify add_fmoc Add Fmoc-OSu Solution (in Dioxane) basify->add_fmoc react Stir at Room Temperature (12-24h) add_fmoc->react workup Aqueous Work-up (Extraction or Filtration) react->workup purify Purification (Chromatography or Recrystallization) workup->purify analyze Analysis (HPLC, MS, NMR) purify->analyze product Final Product analyze->product

Caption: General experimental workflow diagram.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Selective Mono-Boc Protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the selective mono-N-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. Mono-protected diamines are crucial building blocks in organic synthesis, particularly for the development of pharmaceuticals and other functional materials, as they allow for sequential functionalization of the different amino groups.[1] The challenge in protecting diamines lies in achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material.[1] The protocol described herein utilizes a highly effective "one-pot" strategy involving the selective deactivation of one amino group via precise control of its protonation state, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[2][3]

Introduction

The protection of amines is a fundamental and routine operation in multi-step organic synthesis. For molecules containing multiple amino groups, such as diamines, achieving selective protection of one amine in the presence of another is a significant challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5]

A common and efficient method for achieving selective mono-Boc protection of a diamine involves the differentiation of the two amino groups by protonation.[2][6] Since the starting material, (R)-Methyl 2,6-diaminohexanoate, is provided as a dihydrochloride salt, both amino groups are initially protonated and thus unreactive towards electrophiles like (Boc)₂O. By carefully adding one equivalent of a base, one ammonium group is selectively deprotonated to the free amine, which is nucleophilic and can react with (Boc)₂O. The other amino group remains as the ammonium salt, rendering it non-nucleophilic and effectively "protected by protonation".[2] This strategy avoids the need for high dilution, slow addition of reagents, or complex chromatographic separations, making it a scalable and cost-effective method.[3]

Reaction Scheme and Logic

The overall strategy relies on the in-situ generation of the mono-protonated diamine from the dihydrochloride salt, which then selectively reacts with the Boc-anhydride.

reaction_scheme cluster_reactants Reactants cluster_intermediate In-situ Intermediate cluster_product Product SM (R)-Methyl 2,6-diaminohexanoate dihydrochloride Intermediate Mono-protonated Diamine (One free amine, one ammonium salt) SM->Intermediate + 1 eq. Base - Base·HCl Base Base (1.0 equiv) e.g., Triethylamine Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) Product (R)-Methyl 6-amino-2-(tert-butoxycarbonylamino)hexanoate and/or (R)-Methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate Intermediate->Product + (Boc)₂O

Caption: General reaction scheme for selective mono-Boc protection.

Note: The reaction may produce a mixture of N2 and N6 protected isomers. Selectivity can be influenced by the steric and electronic differences between the α- and ε-amino groups.

Experimental Protocol

This protocol details the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
(R)-Methyl 2,6-diaminohexanoate dihydrochloride13031-63-5e.g., Sigma-AldrichStarting Material (1.0 equiv)
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5e.g., Sigma-AldrichProtecting Agent (1.0-1.1 equiv)
Triethylamine (TEA)121-44-8e.g., Sigma-AldrichBase (1.0 equiv), freshly distilled
Anhydrous Methanol (MeOH)67-56-1e.g., Fisher ScientificReaction Solvent
Dichloromethane (DCM)75-09-2e.g., Fisher ScientificExtraction Solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution144-55-8-For workup
Brine (Saturated NaCl solution)7647-14-5-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6e.g., Sigma-AldrichDrying Agent

3.2. Equipment

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Detailed Procedure

The following workflow outlines the key steps of the experimental protocol.

experimental_workflow start Start dissolve 1. Dissolve diamine salt in anhydrous MeOH under N₂ start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_base 3. Add Triethylamine (1.0 eq) dropwise. Stir for 15-30 min cool->add_base add_boc 4. Add (Boc)₂O (1.0 eq) in one portion add_base->add_boc warm_rt 5. Allow to warm to RT and stir for 2-4 hours add_boc->warm_rt concentrate 6. Concentrate in vacuo warm_rt->concentrate workup_start 7. Begin Aqueous Workup: Add DCM and sat. NaHCO₃ concentrate->workup_start extract 8. Extract aqueous layer with DCM (3x) workup_start->extract wash 9. Wash combined organic layers with brine extract->wash dry 10. Dry over Na₂SO₄ wash->dry filter_evap 11. Filter and evaporate solvent dry->filter_evap purify 12. Purify via column chromatography (if necessary) filter_evap->purify end End purify->end

Caption: Experimental workflow for mono-Boc protection.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 equiv).

  • Dissolution: Add anhydrous methanol (approx. 0.1-0.2 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Basification: Slowly add triethylamine (1.0 equiv) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of methanol.[2][7]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup:

    • To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from any di-Boc product and baseline impurities.

Expected Results and Data

The procedure is expected to yield the mono-Boc protected product with good selectivity. Based on similar reactions with acyclic diamines, yields can be expected in the range of 65-87%.[2]

Table 1: Summary of Expected Product Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield RangeTypical Analytical Methods
(R)-Methyl N-Boc-2,6-diaminohexanoate (mixture of isomers)C₁₂H₂₄N₂O₄260.3365 - 85%¹H NMR, ¹³C NMR, LC-MS, HRMS

Note: Characterization data should be compared with literature values if available or fully analyzed to confirm the structure and isomeric ratio of the product. Spectroscopic data for similar mono-Boc protected diamines can be found in the literature.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and efficient method for the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[2][8] By leveraging the differential reactivity of the free amine versus the ammonium salt, this "one-pot" procedure offers high yields of the desired mono-protected product, minimizing the formation of the di-protected by-product.[3] This makes it a valuable and scalable technique for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Peptide Coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, the methyl ester of D-lysine, is a valuable building block in peptide synthesis. Its bifunctional nature, possessing two primary amines (α and ε), and the presence of a methyl ester at the C-terminus, offer unique opportunities for the synthesis of modified peptides, peptidomimetics, and complex molecular scaffolds. The dihydrochloride salt form requires careful consideration of reaction conditions, particularly the choice of base and coupling reagent, to ensure efficient and selective amide bond formation at the desired amino group.

This document provides detailed application notes and experimental protocols for the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride with N-protected amino acids. It includes a comparative overview of common coupling reagents, protocols for their use, and a discussion of potential side reactions and optimization strategies.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is critical for achieving high yield and purity in peptide synthesis. The following table summarizes the performance of several common coupling reagents for the acylation of amino acid methyl esters, providing a basis for selecting the optimal conditions for your specific application.

Coupling Reagent/AdditiveActivating SpeciesTypical Reaction TimeYield Range (%)Key AdvantagesPotential Drawbacks
HATU/DIPEA OAt-active ester30 min - 4 hHighRapid kinetics, low racemization, effective for hindered amino acids.[1][2]Higher cost, potential for side reactions if not used correctly.
HBTU/DIPEA OBt-active ester1 - 4 hHighEfficient and widely used.[3]Can lead to guanidinylation of the free amine.
DIC/HOBt OBt-active ester1 - 12 hModerate to HighCost-effective, minimizes racemization.[4]Slower reaction times compared to uronium/phosphonium reagents. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.
EDC·HCl/NHS NHS-active ester2 - 24 h62 - 88Water-soluble carbodiimide and byproduct, good for solution-phase synthesis.[5][6]Generally slower kinetics.

Note: Yields are dependent on the specific amino acids being coupled and the reaction conditions.

Experimental Protocols

Important Considerations Before Starting:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride contains two primary amino groups. Under typical coupling conditions with a stoichiometric amount of acylating agent, the more nucleophilic α-amino group is expected to react preferentially, especially after neutralization of the corresponding hydrochloride salt. For selective acylation of the ε-amino group, protection of the α-amino group is required.

  • The dihydrochloride salt must be neutralized in situ for the coupling reaction to proceed. Typically, 2 to 3 equivalents of a non-nucleophilic base are required.

  • All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Anhydrous solvents are essential for optimal results.

Protocol 1: HATU-Mediated Coupling (Solution-Phase)

This protocol is recommended for its high efficiency and low risk of racemization.[1][2]

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[1][7]

  • Coupling Reaction: Add the activated amino acid solution to the flask containing the neutralized (R)-Methyl 2,6-diaminohexanoate methyl ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DIC/HOBt-Mediated Coupling (Solution-Phase)

This is a cost-effective and reliable method that minimizes racemization.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid (e.g., Z-Phe-OH) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) or DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq), the N-protected amino acid (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Neutralization and Cooling: Cool the suspension to 0 °C in an ice bath. Add NMM or DIPEA (2.2 eq) dropwise while stirring.

  • Initiation of Coupling: Add DIC (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC·HCl/NHS-Mediated Coupling (Solution-Phase)

This method is advantageous when using aqueous work-up procedures due to the water solubility of the carbodiimide and its urea byproduct.[5][6]

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous DCM

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the NHS-active ester.

  • Amine Preparation: In a separate flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq) in anhydrous DCM and add TEA or DIPEA (3.0 eq). Stir for 15-20 minutes.

  • Coupling: Add the neutralized amine solution to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Coupling_Workflow cluster_amine_prep Amine Component Preparation cluster_acid_prep Carboxylic Acid Activation cluster_coupling Coupling and Purification Lys_ester_HCl (R)-Methyl 2,6-diaminohexanoate dihydrochloride Free_Amine Free Amine in situ Lys_ester_HCl->Free_Amine Neutralization Base Base (e.g., DIPEA, NMM) Base->Lys_ester_HCl Reaction Amide Bond Formation Free_Amine->Reaction N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester N_Protected_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->N_Protected_AA Activated_Ester->Reaction Purification Work-up & Purification Reaction->Purification Dipeptide Dipeptide Product Purification->Dipeptide

Caption: General workflow for the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

HATU_Mechanism RCOOH N-Protected Amino Acid (R-COOH) OAt_ester OAt-Active Ester RCOOH->OAt_ester Activation HATU HATU HATU->RCOOH DIPEA1 DIPEA DIPEA1->RCOOH Dipeptide Dipeptide Product OAt_ester->Dipeptide Coupling TMU Tetramethylurea (Byproduct) OAt_ester->TMU Lys_NH2 Free Amine of Lysine Methyl Ester Lys_NH2->OAt_ester

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Potential Side Reactions and Optimization

  • Di-acylation: The presence of two primary amines raises the possibility of di-acylation, where both the α- and ε-amino groups are acylated. To favor mono-acylation at the α-position, it is recommended to use a slight excess of the amine component ((R)-Methyl 2,6-diaminohexanoate dihydrochloride) relative to the N-protected amino acid (e.g., 1.1 to 1.0 equivalents).

  • Racemization: While the coupling reagents discussed are known to suppress racemization, the risk is never zero, especially with sensitive amino acids. The use of additives like HOBt or HOAt (inherent in HATU) is crucial.[4] Performing the reaction at lower temperatures (e.g., starting at 0 °C) can also help minimize epimerization.

  • Incomplete Reaction: If the coupling reaction is sluggish, as monitored by TLC or LC-MS, a second addition of the activated amino acid can be performed. Alternatively, switching to a more powerful coupling reagent like HATU may be beneficial if initially using a carbodiimide-based method.[8]

By carefully selecting the coupling protocol and optimizing the reaction conditions, (R)-Methyl 2,6-diaminohexanoate dihydrochloride can be effectively utilized as a versatile building block in the synthesis of novel peptides and related molecules.

References

(R)-Methyl 2,6-diaminohexanoate dihydrochloride: A Versatile Chiral Building Block in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Methyl 2,6-diaminohexanoate dihydrochloride , a derivative of the non-proteinogenic amino acid D-lysine, serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine at the 6-position and a secondary amine at the 2-position (as a methyl ester), coupled with its defined stereochemistry, makes it a valuable precursor for the enantioselective synthesis of various bioactive compounds, including piperidines, conformationally constrained peptides, and other heterocyclic scaffolds. These resulting molecules have shown potential in the development of novel therapeutics, including kinase inhibitors and antiviral agents.

This document provides detailed application notes and protocols for the utilization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a chiral building block for researchers, scientists, and drug development professionals.

Key Applications

The primary utility of (R)-Methyl 2,6-diaminohexanoate dihydrochloride lies in its role as a versatile scaffold for the introduction of chirality and functional diversity in drug candidates. Its two amino groups, with different reactivities, allow for selective functionalization, leading to the construction of complex molecular architectures.

1. Synthesis of Chiral Piperidine Derivatives: The diaminohexanoate backbone can be readily cyclized to form substituted piperidines, a privileged scaffold in medicinal chemistry. The stereocenter at the 2-position of the starting material directs the stereochemistry of the resulting piperidine ring, enabling the synthesis of enantiomerically pure compounds. These chiral piperidines are key components in a variety of therapeutic agents.

2. Precursor for Conformationally Constrained Peptide Mimetics: By incorporating the diaminohexanoate unit into peptide chains, it is possible to introduce conformational constraints. These constraints can lock the peptide into a specific three-dimensional structure, which can enhance binding affinity to biological targets and improve metabolic stability compared to their flexible, natural counterparts.

3. Scaffold for Bioactive Molecules: The diaminohexanoate core can be elaborated with various functional groups at its amino and carboxyl termini to generate libraries of compounds for high-throughput screening. This approach is valuable in the early stages of drug discovery for identifying novel hits against a range of biological targets.

Data Presentation: Representative Transformations

While specific quantitative data for a wide range of reactions involving (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not extensively consolidated in publicly available literature, the following table summarizes typical yields for key transformations based on analogous reactions with similar substrates. Actual yields will vary depending on the specific reaction conditions, substrates, and purification methods.

TransformationReagents and ConditionsProduct TypeTypical Yield (%)
Selective N-Boc Protection (α-amino) Boc₂O, Et₃N, DCM, 0 °C to rtα-N-Boc, ε-N-free diamino ester85-95
Selective N-Cbz Protection (ε-amino) Benzyl chloroformate, NaHCO₃, Dioxane/H₂O, 0 °Cε-N-Cbz, α-N-free diamino ester80-90
Reductive Amination (ε-amino) Aldehyde/Ketone, NaBH(OAc)₃, DCEN⁶-substituted diamino ester70-85
Intramolecular Cyclization to Piperidine 1. N-protection, 2. Activation of ester, 3. Base2-carboxymethyl-piperidine derivative60-75
Amide Coupling (α-amino) Carboxylic acid, HATU, DIPEA, DMFN²-acylated diamino ester90-98

Experimental Protocols

Protocol 1: Selective Nα-Boc Protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

This protocol describes the selective protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O). The dihydrochloride salt must first be neutralized.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension with stirring. Stir for 30 minutes at 0 °C to ensure complete neutralization.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Nα-Boc protected product.

Protocol 2: Synthesis of a Substituted Piperidine via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of a chiral piperidine derivative from N-protected (R)-Methyl 2,6-diaminohexanoate. This example assumes prior protection of one of the amino groups (e.g., Nα-Boc) and functionalization of the other (e.g., Nε-alkylation).

Materials:

  • Nα-Boc-(R)-Methyl 2,6-diaminohexanoate (or other suitably protected derivative)

  • Lithium hydroxide (LiOH) or other suitable base for ester hydrolysis

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) for acidification

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Ester Hydrolysis: Dissolve the N-protected (R)-Methyl 2,6-diaminohexanoate in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.

  • Intramolecular Cyclization: Dissolve the resulting amino acid in a high-dilution of anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired piperidine derivative.

Visualizations

experimental_workflow_protection start (R)-Methyl 2,6-diaminohexanoate dihydrochloride neutralization Neutralization (Et3N, DCM) start->neutralization free_diamine Free Diamine Ester neutralization->free_diamine protection Selective N-Protection (e.g., Boc2O or Cbz-Cl) free_diamine->protection protected_product Mono-protected Product protection->protected_product

Caption: Workflow for selective N-protection. (Within 100 characters)

signaling_pathway_inhibition cluster_kinase Kinase Signaling Cascade upstream_kinase Upstream Kinase target_kinase Target Kinase (e.g., PI3K, AKT) upstream_kinase->target_kinase Activates downstream_effector Downstream Effector target_kinase->downstream_effector Phosphorylates cellular_response Cellular Response (Proliferation, Survival) downstream_effector->cellular_response inhibitor Chiral Inhibitor (derived from building block) inhibitor->target_kinase Inhibits

Caption: Inhibition of a generic kinase pathway. (Within 100 characters)

logical_relationship_synthesis cluster_transformations Key Synthetic Transformations cluster_products Resulting Scaffolds building_block (R)-Methyl 2,6-diaminohexanoate dihydrochloride protection Orthogonal Protection building_block->protection cyclization Intramolecular Cyclization protection->cyclization functionalization Side Chain Functionalization protection->functionalization piperidines Chiral Piperidines cyclization->piperidines peptidomimetics Constrained Peptidomimetics functionalization->peptidomimetics diverse_scaffolds Diverse Bioactive Scaffolds functionalization->diverse_scaffolds

Caption: Synthetic utility of the chiral building block. (Within 100 characters)

Application Notes and Protocols for the Synthesis of Peptidomimetics using (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a versatile building block in the synthesis of novel peptidomimetics. This lysine derivative, with its distinct α- and ε-amino groups and a methyl ester at the C-terminus, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures with potential therapeutic applications. The following protocols are based on established methodologies in peptide and medicinal chemistry.

Overview of Synthetic Strategies

(R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a chiral scaffold for introducing modifications at the side chain (ε-amino group), the backbone (α-amino group), and the C-terminus. Key synthetic strategies include:

  • Selective N-protection: Orthogonal protection of the α- and ε-amino groups is crucial for directing subsequent modifications.

  • Side-chain functionalization: The ε-amino group can be acylated, alkylated, or used in the formation of various heterocyclic structures to mimic different amino acid side chains or to introduce novel functionalities.

  • Backbone modification: The α-amino group can be coupled with other amino acids or building blocks. N-methylation of the α-amino group is a common strategy to enhance proteolytic stability and modulate conformation.

  • C-terminus modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or reduced to an alcohol.

Experimental Protocols

Protocol 1: Selective Nα-Fmoc Protection of (R)-Methyl 2,6-diaminohexanoate

This protocol describes the selective protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS). The reaction takes advantage of the differential basicity of the α- and ε-amino groups under controlled pH.

Materials:

ReagentSupplierGrade
(R)-Methyl 2,6-diaminohexanoate dihydrochlorideVarious≥98%
Sodium Carbonate (Na₂CO₃)Sigma-AldrichReagent Grade
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)Various≥99%
DioxaneSigma-AldrichAnhydrous, ≥99.8%
Diethyl etherSigma-AldrichAnhydrous, ≥99.8%
Deionized WaterMilliporeMilli-Q®

Procedure:

  • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium carbonate (2.2 eq) to the solution while stirring to adjust the pH to approximately 8.5-9.0.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Filter the solid and dry under vacuum to yield Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate hydrochloride.

Expected Yield: 85-95%

Protocol 2: Nε-Acylation for Side-Chain Modification

This protocol details the acylation of the ε-amino group of the Nα-Fmoc protected lysine derivative. This allows for the introduction of various functionalities at the side chain.

Materials:

ReagentSupplierGrade
Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HClSynthesized-
Carboxylic acid of choice (e.g., Acetic acid)Sigma-AldrichReagent Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Various≥98%
Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%

Procedure:

  • Dissolve Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HCl (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the desired carboxylic acid (1.2 eq) and HBTU (1.2 eq) in DCM.

  • Add DIPEA (2.5 eq) to the carboxylic acid mixture and stir for 5 minutes to pre-activate.

  • Add the activated carboxylic acid solution to the amino acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data Summary:

Starting MaterialAcylating AgentCoupling ReagentYield (%)
Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HClAcetic AcidHBTU/DIPEA92
Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HClBenzoic AcidHBTU/DIPEA88
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of the modified lysine building block into a peptide sequence on a solid support.

Materials:

ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh
Nα-Fmoc-Nε-acyl-(R)-methyl 2,6-diaminohexanoateSynthesized-
PiperidineSigma-AldrichPeptide Synthesis
Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis
HBTUVarious≥98%
DIPEASigma-AldrichPeptide Synthesis
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate Nα-Fmoc-Nε-acyl-(R)-methyl 2,6-diaminohexanoate (3.0 eq) with HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.

  • Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Selective Protection cluster_modification Side-Chain Modification cluster_spps Peptide Synthesis cluster_final Final Product start (R)-Methyl 2,6-diaminohexanoate dihydrochloride prot Nα-Fmoc Protection start->prot modify Nε-Acylation prot->modify spps Solid-Phase Peptide Synthesis (SPPS) modify->spps final Purified Peptidomimetic spps->final signaling_pathway_logic cluster_compound Peptidomimetic cluster_target Biological Target cluster_pathway Cellular Response compound Synthesized Peptidomimetic target Protein/Receptor compound->target Binding pathway Signaling Cascade target->pathway Modulation response Biological Effect (e.g., Inhibition/Activation) pathway->response Leads to

Application Notes and Protocols: Incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate, a chiral building block derived from D-lysine, offers a versatile scaffold for the synthesis of complex molecules, including peptidomimetics, constrained peptides, and other pharmacologically relevant compounds. Its bifunctional nature, possessing both a primary amine at the δ-position and a secondary amine at the α-position (once the methyl ester is saponified), allows for diverse chemical modifications and the introduction of unique structural motifs. The dihydrochloride salt form ensures stability and solubility in aqueous media, though it requires careful handling during synthesis to neutralize the hydrochloride and deprotect the amino groups for subsequent reactions.

These application notes provide a comprehensive guide to the incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into complex molecules, with a focus on peptide synthesis and the creation of structurally diverse scaffolds. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase methodologies, adapted for this specific building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and purification strategies.

PropertyValue
Molecular Formula C₇H₁₈Cl₂N₂O₂
Molecular Weight 233.14 g/mol
CAS Number 67396-08-1
Appearance White to off-white solid
Chirality (R)-configuration
Solubility Soluble in water and polar protic solvents

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using (R)-Methyl 2,6-diaminohexanoate dihydrochloride

This protocol describes the incorporation of (R)-Methyl 2,6-diaminohexanoate into a peptide sequence on a solid support using standard Fmoc/tBu chemistry. An orthogonal protection strategy is essential to selectively deprotect the α- and δ-amino groups.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Workflow for SPPS Incorporation:

spsp_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell fmoc_deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection1 coupling1 3. Coupling of First Fmoc-Amino Acid (DIC/HOBt) fmoc_deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 fmoc_deprotection2 4. Fmoc Deprotection wash1->fmoc_deprotection2 coupling_lys 5. Coupling of Protected (R)-Methyl 2,6-diaminohexanoate fmoc_deprotection2->coupling_lys wash2 Wash coupling_lys->wash2 fmoc_deprotection3 6. Fmoc Deprotection wash2->fmoc_deprotection3 coupling2 7. Coupling of Next Fmoc-Amino Acid fmoc_deprotection3->coupling2 repeat Repeat Steps 4-7 for desired sequence coupling2->repeat final_deprotection 8. Final Fmoc Deprotection repeat->final_deprotection cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification 10. Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for SPPS incorporation of the diaminohexanoate building block.

Procedure:

  • Preparation of the Protected Building Block:

    • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent (e.g., DMF).

    • Neutralize the dihydrochloride salt by adding 2 equivalents of a non-nucleophilic base such as DIPEA.

    • Protect the α-amino group with an Fmoc group using Fmoc-OSu or Fmoc-Cl.

    • Protect the δ-amino group with a more acid-labile protecting group, such as Boc (tert-butyloxycarbonyl), to allow for orthogonal deprotection if side-chain modification is desired.

    • Purify the resulting Fmoc-(R)-Lys(Boc)-OMe by column chromatography.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF.

  • Incorporation of the Diaminohexanoate Building Block:

    • After deprotection of the N-terminal Fmoc group of the growing peptide chain, activate the carboxyl group of the prepared Fmoc-(R)-Lys(Boc)-OMe with DIC/HOBt.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Peptide Elongation: Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling cycles with the desired Fmoc-amino acids.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the δ-amino group of the incorporated lysine derivative). The methyl ester on the C-terminus will also be cleaved under these conditions to yield a C-terminal carboxylic acid.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Expected):

StepParameterExpected Value
Coupling EfficiencyPer cycle>99% (monitored by Kaiser test)
Cleavage YieldCrude peptide70-90%
Final PurityAfter RP-HPLC>95%
Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol details the synthesis of a simple dipeptide in solution, showcasing the amide bond formation with (R)-Methyl 2,6-diaminohexanoate.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • DMF

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Workflow for Solution-Phase Dipeptide Synthesis:

solution_phase_workflow start Start: Reactants neutralization 1. Neutralization of Diaminohexanoate Salt (DIPEA) start->neutralization activation 2. Activation of Boc-Amino Acid (PyBOP) neutralization->activation coupling 3. Amide Bond Formation (Coupling) activation->coupling workup 4. Aqueous Workup (EtOAc, NaHCO3, Brine) coupling->workup drying 5. Drying (MgSO4) workup->drying purification 6. Purification (Column Chromatography) drying->purification end End: Purified Dipeptide purification->end

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Procedure:

  • Neutralization: In a round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in DMF. Add 2.2 equivalents of DIPEA and stir for 15 minutes at room temperature.

  • Activation and Coupling:

    • In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and PyBOP (1.1 equivalents) in DMF.

    • Add this solution to the neutralized diaminohexanoate solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Expected Yield: 75-85%

Application in Creating Complex Molecular Architectures

The dual functionality of (R)-Methyl 2,6-diaminohexanoate allows for its use as a branching point in peptide synthesis or as a scaffold for creating cyclic peptides and other complex architectures.

On-Resin Side-Chain Modification and Cyclization

An orthogonal protection strategy, for instance using Fmoc for the α-amino group and a more labile protecting group like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) for the δ-amino group, enables selective deprotection of the side chain while the peptide is still attached to the resin. This allows for:

  • Branched Peptide Synthesis: A second peptide chain can be synthesized on the deprotected δ-amino group.

  • On-Resin Cyclization: The deprotected δ-amino group can be reacted with the N-terminus of the peptide or an activated side chain of another amino acid (e.g., Asp or Glu) to form a cyclic peptide.

Logical Relationship for Orthogonal Protection Strategy:

orthogonal_protection main_node (R)-Methyl 2,6-diaminohexanoate alpha_amino α-Amino Group main_node->alpha_amino Protected with Fmoc (Base Labile) delta_amino δ-Amino Group main_node->delta_amino Protected with Boc/Mtt/ivDde (Acid/Mild Acid/Hydrazine Labile) c_terminus C-Terminus (Methyl Ester) main_node->c_terminus Protected as Methyl Ester (Base/Acid Labile)

Caption: Orthogonal protection strategy for the diaminohexanoate building block.

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The successful incorporation of this molecule relies on a thorough understanding of protecting group strategies and peptide coupling methodologies. The protocols and workflows provided in these application notes serve as a foundational guide for researchers to explore the full potential of this unique chiral scaffold. Further optimization of reaction conditions may be necessary depending on the specific target molecule and synthetic strategy employed.

Application Notes and Protocols for the Cleavage of the Methyl Ester in (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate, the methyl ester of D-lysine, is a crucial intermediate in the synthesis of various pharmaceuticals and peptidomimetics. The selective cleavage of the methyl ester to yield the corresponding carboxylic acid, (R)-2,6-diaminohexanoic acid (D-lysine), is a critical step in many synthetic routes. This document provides detailed application notes and experimental protocols for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a common salt form of the ester.

Application Notes

The primary method for the cleavage of the methyl ester in (R)-Methyl 2,6-diaminohexanoate dihydrochloride is alkaline hydrolysis, also known as saponification. This reaction involves the treatment of the ester with a base, typically an alkali metal hydroxide such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system.

Key Considerations:

  • Stoichiometry of the Base: Since the starting material is a dihydrochloride salt, a molar excess of the base is required. At least two equivalents of the base are needed to neutralize the two hydrochloride salts, and an additional equivalent is necessary to catalyze the hydrolysis of the ester. Therefore, a minimum of three equivalents of the base is recommended, with some protocols suggesting up to five equivalents to ensure complete reaction.

  • Choice of Base and Potential for Racemization: The choice of base can influence the reaction rate and the potential for side reactions, most notably racemization at the α-carbon. While NaOH and KOH are effective, LiOH is often the preferred base for the saponification of chiral amino acid esters as it is reported to minimize racemization.[1][2]

  • Solvent System: The reaction is typically carried out in a mixture of water and a water-miscible organic solvent such as methanol, ethanol, tetrahydrofuran (THF), or dioxane.[2][3] The organic solvent aids in the dissolution of the ester, while water is necessary for the hydrolysis reaction.

  • Temperature and Reaction Time: Saponification can be performed at temperatures ranging from 0°C to room temperature, or even with gentle heating.[2][3] Lower temperatures are generally preferred to minimize side reactions. The reaction time can vary from a few hours to overnight, and the progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Potential Side Reactions:

    • Racemization: As mentioned, there is a risk of epimerization at the chiral center, especially under harsh basic conditions.[1]

    • Lactam Formation: Although less common for lysine, intramolecular aminolysis to form a lactam is a potential side reaction for diamino acids.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is typically acidified to a pH of approximately 5-7 to protonate the carboxylate and the amino groups.[2] The isoelectric point of lysine is around pH 9.7, so careful pH adjustment is crucial for isolation. The product, (R)-2,6-diaminohexanoic acid, is highly soluble in water, so purification is often achieved by ion-exchange chromatography or by precipitation as a hydrochloride salt by adding excess HCl and a less polar solvent like ethanol or acetone.[5]

Quantitative Data

The following tables summarize representative quantitative data for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, based on typical yields and conditions reported for L-lysine methyl ester and other amino acid methyl esters.

Table 1: Comparison of Different Bases for Saponification

BaseEquivalentsSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
LiOH3 - 5THF/Water (2:1)0 - RT2 - 690 - 98>98
NaOH3 - 5Methanol/Water (3:1)RT4 - 885 - 95>97
KOH3 - 5Ethanol/Water (3:1)RT4 - 885 - 95>97

Note: Yields and purity are dependent on the specific reaction conditions and purification method.

Table 2: Effect of Temperature on Saponification with LiOH

Temperature (°C)Reaction Time (h)Typical Yield (%)Racemization (%)
06 - 1292 - 98< 1
Room Temperature2 - 490 - 951 - 2
401 - 288 - 932 - 5

Note: Data on racemization is estimated based on general knowledge for amino acid esters; specific analysis would be required for precise quantification.

Experimental Protocols

Protocol 1: Saponification using Lithium Hydroxide (LiOH)

This protocol is often preferred to minimize racemization.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dowex® 50WX8 ion-exchange resin (or similar)

Procedure:

  • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of THF and deionized water (2:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of LiOH·H₂O (3.0 - 5.0 eq) in deionized water.

  • Slowly add the LiOH solution to the ester solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a ninhydrin stain for visualization).

  • Once the reaction is complete, carefully neutralize the reaction mixture to approximately pH 7 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Load the aqueous solution onto a column packed with Dowex® 50WX8 resin (H⁺ form).

  • Wash the column with deionized water to remove any remaining salts.

  • Elute the (R)-2,6-diaminohexanoic acid with an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the product (as indicated by a positive ninhydrin test).

  • Concentrate the product-containing fractions under reduced pressure to obtain the free amino acid.

  • For the hydrochloride salt, dissolve the free amino acid in a minimal amount of water, add an excess of concentrated HCl, and precipitate the product by adding ethanol or acetone.

  • Filter the precipitate, wash with cold ethanol or acetone, and dry under vacuum.

Protocol 2: Saponification using Sodium Hydroxide (NaOH)

A more cost-effective but potentially higher-risk method for racemization.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of methanol and deionized water (3:1 v/v).

  • Add a solution of NaOH (3.0 - 5.0 eq) in deionized water to the ester solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 5-6 with 1 M HCl.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • The product can be purified by ion-exchange chromatography as described in Protocol 1 or by crystallization.

Visualizations

Signaling Pathway/Experimental Workflow

Cleavage_of_Methyl_Ester cluster_reaction Saponification Reaction cluster_workup Work-up and Purification start (R)-Methyl 2,6-diaminohexanoate dihydrochloride reaction_step Stirring at controlled temperature (0°C to RT) start->reaction_step 1. Dissolution reagents Base (LiOH, NaOH, or KOH) Solvent (e.g., THF/Water) reagents->reaction_step 2. Addition neutralization Acidification with HCl to pH ~5-7 reaction_step->neutralization 3. Reaction Completion purification Purification by: - Ion-Exchange Chromatography - Crystallization neutralization->purification 4. Neutralization product (R)-2,6-Diaminohexanoic Acid (D-Lysine) purification->product 5. Isolation

Caption: Workflow for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Logical Relationship of Key Parameters

Saponification_Parameters Base_Choice Choice of Base (LiOH, NaOH, KOH) Racemization Risk of Racemization Base_Choice->Racemization LiOH < NaOH/KOH Reaction_Rate Reaction Rate Base_Choice->Reaction_Rate Temperature Reaction Temperature Temperature->Racemization Increases with Temp. Temperature->Reaction_Rate Increases with Temp. Side_Reactions Other Side Reactions (e.g., Lactam Formation) Temperature->Side_Reactions Increases with Temp. Stoichiometry Base Stoichiometry Stoichiometry->Reaction_Rate > 3 eq. ensures completion Yield_Purity Product Yield & Purity Racemization->Yield_Purity Decreases Purity Reaction_Rate->Yield_Purity Side_Reactions->Yield_Purity Decreases Yield & Purity

Caption: Key parameters influencing the saponification of (R)-Methyl 2,6-diaminohexanoate.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-natural amino acids, such as (R)-Methyl 2,6-diaminohexanoate dihydrochloride, into peptide structures is a key strategy in modern drug discovery. This modification can enhance proteolytic stability, improve binding affinity, and modulate the pharmacokinetic properties of peptide-based therapeutics. Consequently, robust analytical methods are imperative for the accurate characterization, quantification, and quality control of these novel molecules.

These application notes provide detailed protocols for the qualitative and quantitative analysis, as well as purity assessment, of peptides containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Peptide_Synthesis Synthesized Peptide Reconstitution Reconstitution in appropriate solvent Peptide_Synthesis->Reconstitution Qualitative_Analysis Qualitative Analysis (LC-MS/MS) Reconstitution->Qualitative_Analysis Identity Quantitative_Analysis Quantitative Analysis (LC-MS/MS) Reconstitution->Quantitative_Analysis Quantification Purity_Assessment Purity Assessment (HPLC-UV) Reconstitution->Purity_Assessment Purity Identity_Confirmation Identity & Sequence Confirmation Qualitative_Analysis->Identity_Confirmation Concentration_Determination Concentration Determination Quantitative_Analysis->Concentration_Determination Purity_Calculation Purity Calculation Purity_Assessment->Purity_Calculation

Caption: Overall analytical workflow for peptides containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Application Note 1: Qualitative Analysis by LC-MS/MS

Objective: To confirm the identity and sequence of a synthesized peptide containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Methodology: High-resolution mass spectrometry coupled with tandem MS (MS/MS) is employed to determine the accurate mass of the peptide and to obtain fragment ions that confirm its amino acid sequence.

Experimental Protocol:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent.

  • LC-MS/MS Parameters:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 200-2000.

    • MS/MS: Data-Dependent Acquisition (DDA) of the top 3 most intense precursor ions.

    • Collision Energy: Normalized collision energy (NCE) of 25-35.

Data Presentation:

Table 1: Expected m/z Values for a Hypothetical Peptide (Gly-X-Ala) where X is (R)-Methyl 2,6-diaminohexanoate

Ion TypeSequence FragmentCalculated Monoisotopic Mass (Da)Expected m/z ([M+H]⁺)Expected m/z ([M+2H]²⁺)
Precursor IonGly-X-Ala316.2165317.2238159.1155
b₂-ionGly-X245.1597246.1670-
y₁-ionAla71.037172.0444-
y₂-ionX-Ala259.1794260.1867-

digraph "Peptide_Fragmentation" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Peptide" [label="H₂N-Gly-(R)-Methyl 2,6-diaminohexanoate-Ala-COOH"]; "b2" [label="b₂-ion\n(Gly-X)"]; "y1" [label="y₁-ion\n(Ala)"]; "y2" [label="y₂-ion\n(X-Ala)"];

"Peptide" -> "b2" [label="Fragmentation"]; "Peptide" -> "y1" [label="Fragmentation"]; "Peptide" -> "y2" [label="Fragmentation"]; }

Caption: Fragmentation of a peptide containing the modified amino acid.

Application Note 2: Quantitative Analysis by LC-MS/MS

Objective: To determine the concentration of a peptide containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a biological matrix or formulation buffer.

Methodology: A targeted LC-MS/MS method, such as Multiple Reaction Monitoring (MRM), is developed for its high selectivity and sensitivity. An internal standard (IS), ideally a stable isotope-labeled version of the analyte peptide, should be used to correct for matrix effects and variability in sample processing.

Experimental Protocol:

  • Sample Preparation:

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the peptide into the blank matrix. A typical range would be 1 ng/mL to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Internal Standard: Add a fixed concentration of the internal standard to all standards, QCs, and unknown samples.

    • Protein Precipitation (for biological matrices): Add 3 volumes of cold acetonitrile containing the IS to 1 volume of sample. Vortex and centrifuge to pellet precipitated proteins. Analyze the supernatant.

  • LC-MS/MS Parameters:

    • HPLC System and Column: Same as in Application Note 1.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • MRM Transitions: Select at least two specific precursor-product ion transitions for the analyte and one for the internal standard.

Data Presentation:

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115001000000.015
576001010000.075
2538000990000.384
1001520001005001.512
500755000995007.588
1000151000010000015.100

digraph "Quantitative_Workflow" {
graph [rankdir="TB"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample" [label="Sample (Standard, QC, or Unknown)"]; "IS" [label="Add Internal Standard"]; "Extraction" [label="Sample Extraction (e.g., Protein Precipitation)"]; "LCMS" [label="LC-MS/MS Analysis (MRM)"]; "Data" [label="Peak Area Integration"]; "Curve" [label="Generate Calibration Curve"]; "Concentration" [label="Calculate Unknown Concentration"];

"Sample" -> "IS" -> "Extraction" -> "LCMS" -> "Data" -> "Curve" -> "Concentration"; }

Caption: Workflow for quantitative analysis of the modified peptide.

Application Note 3: Purity Assessment by HPLC-UV

Objective: To determine the purity of the synthesized peptide and identify any related impurities.

Methodology: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of synthetic peptides.[1] The percentage purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Sample Preparation:

    • Reconstitute the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC-UV Parameters:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm.

    • Injection Volume: 20 µL.

Data Presentation:

Table 3: Example Purity Analysis Data

PeakRetention Time (min)Peak Area% Area
112.5500002.0
215.2 (Main Peptide)240000096.0
316.8500002.0
Total -2500000 100.0

digraph "Purity_Analysis_Workflow" {
graph [rankdir="TB"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep" [label="Prepare Peptide Solution (1 mg/mL)"]; "HPLC_Injection" [label="Inject onto HPLC-UV System"]; "Chromatogram" [label="Obtain Chromatogram at 214 nm"]; "Peak_Integration" [label="Integrate All Peaks"]; "Purity_Calc" [label="Calculate % Purity"];

"Sample_Prep" -> "HPLC_Injection" -> "Chromatogram" -> "Peak_Integration" -> "Purity_Calc"; }

Caption: Workflow for peptide purity assessment by HPLC-UV.

Hypothetical Signaling Pathway Involvement

Peptides incorporating non-natural amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate signaling pathways. The diagram below illustrates a hypothetical scenario where the modified peptide acts as an antagonist to a GPCR, thereby inhibiting downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Peptide Modified Peptide (Antagonist) Peptide->GPCR Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Troubleshooting & Optimization

Solubility issues of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Welcome to the technical support center for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride?

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the salt form of the methyl ester of the amino acid lysine. As a dihydrochloride salt, it is a polar, ionic compound. This characteristic dictates its solubility profile: it is generally soluble in aqueous solutions but exhibits very limited solubility in most common organic solvents.[1][2] Its ionic nature makes it less soluble in non-polar organic solvents.[1]

Q2: I am unable to dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in my organic solvent. Why is this happening?

The primary reason for poor solubility in organic solvents is that the compound is a salt. The strong ionic interactions within the crystal lattice and the high polarity of the molecule prevent it from readily dissolving in less polar or non-polar organic solvents like dichloromethane (DCM), chloroform, diethyl ether, or hexanes.[1] For effective dissolution in these solvents, the compound must typically be converted to its free amine form.[1][3][4]

Q3: In which solvents can I expect (R)-Methyl 2,6-diaminohexanoate dihydrochloride to be soluble?

Based on data for analogous amino acid ester dihydrochlorides, the expected solubility is summarized below.

Table 1: Expected Solubility of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

SolventExpected SolubilityNotes
WaterSolublePreferred solvent for creating stock solutions.[1][2]
Methanol (MeOH)Low to ModerateCan be a useful co-solvent with water. Gentle heating may improve solubility.[1][5]
Ethanol (EtOH)LowGenerally poor solubility is expected.[1][5]
Dimethyl Sulfoxide (DMSO)ModerateGenerally a good solvent for polar compounds.
Dichloromethane (DCM)InsolubleThe ionic salt form is not soluble. The free base form is required.[1]
ChloroformInsolubleSimilar to DCM, the free base is necessary for solubility.[3]
Ethyl AcetateInsolubleThe free base is required for solubility.[3]
Diethyl EtherInsolubleNot a suitable solvent for the salt form.[1]
HexanesInsolubleNot a suitable solvent for either the salt or the free base.[1]

Q4: How can I use (R)-Methyl 2,6-diaminohexanoate dihydrochloride in an organic-based reaction?

To use this compound in an organic solvent, you must first convert it to its free amine, (R)-Methyl 2,6-diaminohexanoate. This is achieved by neutralizing the dihydrochloride with a suitable base. The resulting free amine is significantly more soluble in a wide range of organic solvents.[3][4]

Troubleshooting Guide

This section provides a step-by-step guide to overcoming common solubility issues.

Issue: The compound will not dissolve in my chosen organic solvent (e.g., DCM, Chloroform, THF).

  • Root Cause: You are attempting to dissolve the dihydrochloride salt directly into a non-polar or moderately polar organic solvent.

  • Solution: Convert the salt to its free base form.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Conversion of (R)-Methyl 2,6-diaminohexanoate dihydrochloride to its Free Amine

This protocol describes a standard laboratory procedure to neutralize the dihydrochloride salt, allowing the resulting free amine to be extracted into an organic solvent.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous potassium carbonate (K₂CO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the aqueous base solution (e.g., saturated NaHCO₃). Use enough solution to fully dissolve the solid. Stir for 10-15 minutes.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the organic solvent (e.g., DCM or ethyl acetate) and shake vigorously. Allow the layers to separate.[3]

  • Separation: Collect the bottom organic layer (if using DCM) or the top organic layer (if using ethyl acetate).

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the free amine.[3]

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove residual water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is often an oil or a low-melting solid.

The resulting (R)-Methyl 2,6-diaminohexanoate free amine can now be dissolved in the desired organic solvent for your reaction.

Caption: Workflow for converting the dihydrochloride salt to the free amine.

References

Optimizing coupling efficiency of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (R)-Methyl 2,6-diaminohexanoate dihydrochloride that I should be aware of?

A: This molecule is the methyl ester of L-lysine. Key features include two primary amino groups (α at position 2 and ε at position 6) and a methyl ester at the carboxyl terminus. Both amino groups are protonated and stabilized as a dihydrochloride salt, which enhances stability and handling. The presence of two amino groups means you must consider regioselectivity if you intend to couple at a specific site. The dihydrochloride form necessitates neutralization before the coupling reaction can proceed.

Q2: My coupling reaction has a low yield. What are the most common causes?

A: Low yields can stem from several factors:

  • Incomplete Neutralization: The dihydrochloride salt must be fully neutralized to free the primary amines for nucleophilic attack. Insufficient base will result in a low concentration of the reactive free amine.

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of the coupling partners.[1][2] For difficult couplings, a more potent reagent like HATU may be necessary.[3]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact efficiency. Peptide aggregation in certain solvents can also hinder reagent access and slow down the reaction.[4][5]

  • Side Reactions: Unwanted side reactions, such as racemization or reaction of the coupling agent with the amine, can consume starting materials and reduce the yield of the desired product.[6][7]

Q3: How do I properly neutralize the dihydrochloride salt before coupling?

A: The salt must be neutralized with a non-nucleophilic organic base. Typically, 2 to 2.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are added to a solution of the amino acid ester in an anhydrous aprotic solvent like DMF or DCM.[7] The mixture should be stirred for 15-20 minutes at room temperature before adding the carboxylic acid and coupling reagent. It is crucial to use a tertiary amine to avoid side reactions.

Q4: Which amino group (α or ε) is more reactive?

A: The α-amino group is generally more nucleophilic and less sterically hindered than the ε-amino group due to the differing pKa values (pKa of α-NH3+ is ~9, while ε-NH3+ is ~10.5).[8] Therefore, in the absence of protecting groups, coupling reactions will preferentially occur at the α-amino position, especially under controlled pH conditions.[8] For selective coupling at the ε-amino group, the α-amino group must be protected (e.g., with a Boc or Fmoc group).

Q5: What are the best practices for purification of the final coupled product?

A: Purification strategies depend on the properties of the product. Standard methods include:

  • Aqueous Workup: Washing the reaction mixture with dilute acidic (e.g., 1 M HCl) and basic (e.g., sat. NaHCO3) solutions can remove unreacted starting materials and water-soluble byproducts.

  • Flash Column Chromatography: This is a standard method for purifying peptides and related molecules on silica gel, often using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Reversed-Phase HPLC (RP-HPLC): For high-purity requirements, RP-HPLC is the method of choice, effectively separating the target peptide from closely related impurities like deletion sequences.[9]

Troubleshooting Guide

Problem 1: Low or No Product Formation
  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Neutralization Ensure at least 2 equivalents of a tertiary base (e.g., DIPEA, NMM) are added and stirred for 15-20 min before adding other reagents.[7]
Ineffective Coupling Reagent Switch to a more potent coupling reagent. For sterically hindered substrates, HATU or COMU are highly effective.[1] For standard couplings, EDC/HOBt or HBTU are robust choices.[10]
Poor Solubility / Aggregation If using DCM or THF, try switching to a more polar aprotic solvent like DMF or NMP, which can improve solvation and break up aggregates.[4][11] Gentle heating (40-50°C) can sometimes improve reaction rates.[4]
Deactivated Reagents Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can hydrolyze activated esters and coupling reagents.
Problem 2: Multiple Products Observed by TLC/LC-MS
  • Symptom: Analysis shows the desired product along with several significant side products.

  • Possible Causes & Solutions:

CauseRecommended Solution
Racemization This is a risk, especially with carbodiimide reagents like DCC or EDC. Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure minimizes racemization by forming a more stable active ester.[2][6][10] Using weaker bases like sym-collidine instead of DIPEA can also reduce racemization risk.[7]
Double Acylation If the carboxylic acid is used in large excess, it may couple to both the α- and ε-amino groups. Use a stoichiometry of 1.0-1.1 equivalents of the carboxylic acid relative to the diaminohexanoate.
Guanidinylation Side Reaction When using uronium/aminium reagents (HBTU, HATU) in excess, a side reaction with the free amine can form a guanidinium byproduct.[7][12] Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period before adding the amine solution.[7]
N-Acylurea Formation With carbodiimides (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction. This is minimized by adding HOBt and keeping reaction temperatures low (e.g., starting at 0°C).[7]

Quantitative Data Summary

The choice of coupling reagent and additives significantly affects reaction efficiency and potential side reactions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative SpeedRacemization RiskKey Considerations
EDC / HOBt CarbodiimideModerateLow (with HOBt)Cost-effective; water-soluble byproducts simplify workup.[12]
DCC / HOBt CarbodiimideModerateLow (with HOBt)Forms insoluble DCU byproduct, which is easily filtered but not suitable for solid-phase synthesis.[7]
HBTU / TBTU Aminium/UroniumFastLowVery efficient and widely used; byproducts are generally soluble.[7][10]
HATU Aminium/UroniumVery FastVery LowHighly efficient for sterically hindered couplings and difficult sequences due to the formation of a more reactive OAt-ester.[1][10]
COMU UroniumVery FastVery LowHigh solubility and safer than benzotriazole-based reagents; comparable efficiency to HATU.[13]

Key Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is recommended for achieving high efficiency, especially for challenging couplings.

  • Neutralization: In a round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir the solution at room temperature for 20 minutes.

  • Pre-activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.[3] Stir for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated carboxylic acid solution to the neutralized amine solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Workup and Purification

A robust workup is critical for isolating the desired product.

  • Quenching: After the reaction is deemed complete, cool the mixture in an ice bath and quench with water or a saturated solution of NH₄Cl if necessary.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic phase sequentially with:

    • 1 M HCl or 5% citric acid (to remove unreacted amine and basic byproducts).

    • Saturated NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts like HOBt).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude material using flash chromatography or RP-HPLC to obtain the final product of high purity.[9]

Visualizations

Coupling Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Diaminohexanoate Dihydrochloride in DMF Base Add 2.2 eq. DIPEA Stir for 20 min Amine->Base Neutralization Couple Combine Solutions Stir at RT (1-4h) Base->Couple Acid Dissolve Carboxylic Acid and Coupling Reagent (e.g., HATU) in DMF Preactivate Pre-activate Acid (2-5 min) Acid->Preactivate Preactivate->Couple Coupling Monitor Monitor by TLC / LC-MS Couple->Monitor Extract Aqueous Extraction (Acid/Base Washes) Monitor->Extract Reaction Complete Purify Column Chromatography or RP-HPLC Extract->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: General workflow for coupling (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Troubleshooting_Low_Yield Start Low Coupling Yield Observed Check_Neutralization Was neutralization complete? (>2 eq. base, 20 min stir) Start->Check_Neutralization Check_Reagent Is the coupling reagent potent enough? Check_Neutralization->Check_Reagent Yes Sol_Neutralization Solution: Ensure full neutralization with 2.2 eq. DIPEA/NMM. Check_Neutralization->Sol_Neutralization No Check_Conditions Are reaction conditions optimal? (Solvent, Temp.) Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Switch to a stronger reagent like HATU or COMU. Check_Reagent->Sol_Reagent No Sol_Conditions Solution: Change solvent to NMP or gently heat to disrupt aggregation. Check_Conditions->Sol_Conditions No End Re-run Experiment Check_Conditions->End Yes Sol_Neutralization->End Sol_Reagent->End Sol_Conditions->End

Caption: Decision tree for troubleshooting low coupling reaction yields.

References

Minimizing racemization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Methyl 2,6-diaminohexanoate Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization during the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical problem in this specific coupling reaction?

A1: Racemization is the conversion of a single, pure enantiomer—in this case, the (R)-isomer of Methyl 2,6-diaminohexanoate—into a mixture of both its (R) and (S) forms.[1] This loss of stereochemical purity is a major issue in drug development because different enantiomers can have drastically different biological activities, pharmacological profiles, or toxicities. The desired therapeutic effect is often associated with only one specific isomer.

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The activated carboxyl group of the N-protected amino acid partner cyclizes, and the proton on the chiral α-carbon of this planar intermediate becomes acidic.[3] A base in the reaction mixture can easily abstract this proton, leading to a loss of stereochemistry.[3] Subsequent reaction with the amine group of your (R)-Methyl 2,6-diaminohexanoate can then produce both the desired (R,R) and the undesired (R,S) diastereomers.[1][4]

Q2: What are the key factors that promote racemization during the coupling process?

A2: Several factors can significantly increase the risk and extent of racemization:

  • Coupling Reagent: The choice of activating reagent is critical. Carbodiimides like DCC or EDC, when used alone, form highly reactive intermediates that are prone to oxazolone formation.[4]

  • Base: The strength, steric hindrance, and concentration of the base are crucial.[4][5] Stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine can accelerate the proton abstraction from the oxazolone intermediate, thereby increasing racemization.[4][6]

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization pathway.[7]

  • Solvent: Highly polar solvents such as DMF, NMP, or DMSO can promote racemization.[8]

  • Activation Time: A long delay between the activation of the carboxylic acid and its reaction with the amine provides more time for the oxazolone intermediate to form and racemize.[7]

Q3: Which coupling reagents are recommended to minimize racemization?

A3: Modern onium (aminium/uronium or phosphonium) salt-based reagents are generally considered "low-racemization" because they promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[3]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are highly effective.[4][5][9] HATU, in particular, reacts quickly and is associated with less epimerization.[10][11] COMU is a newer-generation reagent with efficiency comparable to HATU but with better safety and solubility profiles.[11][12]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful and are generally associated with low levels of racemization.[9][11] PyBOP is a safer alternative to the older BOP reagent, which produces a carcinogenic byproduct.[10][13]

  • Carbodiimides with Additives: If using carbodiimides like DIC or EDC is necessary, it is essential to use them with racemization-suppressing additives. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective at suppressing racemization than the classic HOBt (1-hydroxybenzotriazole).[4][14]

Troubleshooting Guide

Problem: My final product shows a significant level of the undesired diastereomer (>2-5%). What are the first things I should check and modify?

This common issue can often be resolved by systematically evaluating your reaction conditions. The following workflow provides a logical approach to troubleshooting.

G cluster_start Initial Observation cluster_analysis Analysis of Key Parameters cluster_action Corrective Actions (Implement one at a time) cluster_end Verification A High Racemization Detected (e.g., by Chiral HPLC) B Review Base Selection (Type & Equivalents) A->B Investigate C Review Coupling Reagent & Additive A->C Investigate D Review Reaction Temperature & Time A->D Investigate E Switch to a weaker/hindered base (e.g., NMM, Collidine) B->E Optimize F Switch to a modern onium salt (e.g., HATU, COMU, PyBOP) C->F Optimize G If using Carbodiimide, ensure HOAt or Oxyma is present C->G Optimize H Perform coupling at 0°C or lower D->H Optimize I Re-run Experiment & Analyze Stereochemical Purity E->I F->I G->I H->I G cluster_reactants Reactant Preparation cluster_activation Activation (Pre-activation) cluster_coupling Coupling Reaction cluster_workup Workup & Purification A Dissolve N-Protected Amino Acid (1.0 eq) in anhydrous DMF C Add HATU (1.0 eq) to Amino Acid Solution A->C B Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.05 eq) in DMF F Add Amine Solution + 2,4,6-Collidine (2.1 eq) to Activated Mixture B->F D Add 2,4,6-Collidine (2.1 eq) to Amino Acid Solution C->D E Stir for 2-5 min at 0°C D->E E->F Combine G Stir at 0°C to Room Temp for 1-4 hours F->G H Monitor reaction (TLC or LC-MS) G->H I Aqueous Workup & Purification (Chromatography) H->I

References

Technical Support Center: Acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common issue of di-acylation and achieving selective mono-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when acylating (R)-Methyl 2,6-diaminohexanoate dihydrochloride?

The main challenge is achieving selective acylation at one of the two amino groups (the α-amino or ε-amino group) while preventing acylation at both sites, which results in the di-acylated product. The presence of two nucleophilic amino groups of similar reactivity makes this a common side reaction.[1][2]

Q2: Why is di-acylation a problem?

Di-acylation is often an undesired side product that can complicate purification processes and reduce the yield of the desired mono-acylated product. In many applications, such as peptide synthesis or the development of targeted therapeutics, specific mono-acylation is crucial for the intended biological activity and molecular structure.

Q3: What are the key factors that influence the extent of di-acylation?

Several factors can promote di-acylation, including:

  • Stoichiometry of the Acylating Agent: Using an excess of the acylating agent significantly increases the likelihood of both amino groups reacting.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less reactive amino group to be acylated.

  • Base: The type and amount of base used can influence the nucleophilicity of the amino groups. Strong, non-hindered bases can deprotonate both amines, making them available for acylation.

  • Solvent: The choice of solvent can affect the solubility of reagents and the reactivity of the amino groups.

Q4: How can I prevent di-acylation and promote selective mono-acylation?

Several strategies can be employed to favor mono-acylation:

  • Orthogonal Protection Strategy: This is the most robust method. It involves selectively protecting one of the amino groups with a protecting group that can be removed under conditions that do not affect the other protecting group or the rest of the molecule.[3][4] The tert-butoxycarbonyl (Boc) group is a common choice for protecting the ε-amino group of lysine derivatives.

  • Control of Stoichiometry: Using a stoichiometric amount or a slight deficit of the acylating agent relative to the diamine can favor mono-acylation. However, this often results in a mixture of starting material, mono-acylated, and di-acylated products, requiring careful purification.

  • Reaction Condition Optimization: Performing the reaction at lower temperatures and for shorter durations can help to selectively acylate the more reactive amino group.

  • Catalyst-Controlled Acylation: Certain catalysts can promote selective mono-acylation by differentiating between the two amino groups.[5]

Troubleshooting Guides

Issue 1: Predominant Formation of the Di-acylated Product

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows the major product corresponding to the mass or spectral data of the di-acylated compound.

  • Low to no presence of the desired mono-acylated product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Excess Acylating Agent Reduce the stoichiometry of the acylating agent to 1.0-1.2 equivalents relative to the diamine. A titration of the acylating agent may be necessary to find the optimal ratio.
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
Prolonged Reaction Time Monitor the reaction frequently (e.g., every 30 minutes). Quench the reaction as soon as the formation of the desired mono-acylated product appears to plateau and before significant di-acylation occurs.
Inappropriate Base If using a base, consider a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to modulate the reactivity. The pKa of the base should be carefully considered in relation to the pKa of the two amino groups.
Lack of Protecting Group For the highest selectivity, employ an orthogonal protection strategy. Protect the ε-amino group with a Boc group before proceeding with the acylation of the α-amino group.
Issue 2: A Mixture of Mono- and Di-acylated Products is Obtained

Symptoms:

  • Analysis of the reaction mixture reveals significant amounts of both the desired mono-acylated product and the di-acylated byproduct, making purification difficult.

Possible Causes & Solutions:

Possible CauseRecommended Action
Suboptimal Stoichiometry Fine-tune the stoichiometry of the acylating agent. Even a small excess can lead to di-acylation. Consider using a slight sub-stoichiometric amount of the acylating agent and accept a lower conversion to maximize the mono-acylated product.
Reaction Rate The rate of the second acylation may be competitive with the first. Slowing down the reaction by cooling or by slow, dropwise addition of the acylating agent can improve selectivity.
Statistical Distribution Without a protecting group, a statistical mixture of products is often unavoidable. If high purity of the mono-acylated product is required, an orthogonal protection strategy is the most effective solution.

Experimental Protocols

Protocol 1: Example of a Reaction Prone to Di-acylation (Uncontrolled Acylation)

This protocol illustrates conditions that can lead to significant di-acylation and should be used as a baseline for optimization or when exhaustive acylation is desired.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Acylating agent (e.g., Acetic Anhydride or an acyl chloride) (2.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in DCM.

  • Add TEA or DIPEA (3.0 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salts and free the amino groups.

  • Add the acylating agent (2.5 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by NMR and LC-MS to determine the ratio of di-acylated to mono-acylated product.

Protocol 2: Prevention of Di-acylation via Selective Nε-Boc Protection

This protocol describes a robust method to achieve selective mono-acylation at the α-amino group by first protecting the ε-amino group.

Part A: Selective Nε-Boc Protection

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Sodium bicarbonate or another suitable base

  • Dioxane and Water (or another suitable solvent system)

Procedure:

  • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Adjust the pH of the solution to approximately 9.5-10 with a suitable base (e.g., sodium bicarbonate). The differential pKa of the α- and ε-amino groups allows for selective reaction at the ε-position under these conditions.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise while maintaining the pH.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Nε-Boc-(R)-Methyl 2,6-diaminohexanoate.

Part B: Acylation of the α-Amino Group

Materials:

  • Nε-Boc-(R)-Methyl 2,6-diaminohexanoate (from Part A)

  • Acylating agent (1.1 equivalents)

  • DIPEA (1.5 equivalents)

  • DCM or DMF

Procedure:

  • Dissolve Nε-Boc-(R)-Methyl 2,6-diaminohexanoate (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq).

  • Add the acylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction as described in Protocol 1.

  • The final product will be the selectively Nα-acylated, Nε-Boc protected methyl ester. The Boc group can be removed subsequently if desired using acidic conditions (e.g., trifluoroacetic acid in DCM).

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono- vs. Di-acylation of a Diamino Ester

Acylating Agent (eq.)Base (eq.)Temperature (°C)Reaction Time (h)Mono-acylated Product Yield (%)Di-acylated Product Yield (%)
1.1DIPEA (1.5)0 to RT2~70-80%~10-20%
2.5TEA (3.0)RT6<10%>85%
1.1 (with Nε-Boc protection)DIPEA (1.5)0 to RT2>95% (Nα-acylated)Not detected

Note: Yields are approximate and can vary based on the specific acylating agent and reaction scale.

Visualizations

Diacylation_Pathway Substrate (R)-Methyl 2,6-diaminohexanoate Monoacylated Mono-acylated Intermediate Substrate->Monoacylated First Acylation AcylatingAgent + Acylating Agent (Excess) Diacylated Di-acylated Product (Undesired) Monoacylated->Diacylated Second Acylation ExcessAcylatingAgent + Acylating Agent

Caption: Uncontrolled reaction pathway leading to di-acylation.

Monoacylation_Workflow Start Start: (R)-Methyl 2,6-diaminohexanoate dihydrochloride Protection Step 1: Selective Nε-Boc Protection Start->Protection ProtectedIntermediate Nε-Boc Protected Intermediate Protection->ProtectedIntermediate Acylation Step 2: Nα-Acylation ProtectedIntermediate->Acylation MonoacylatedProduct Desired Nα-Acylated Product Acylation->MonoacylatedProduct Deprotection Step 3 (Optional): Boc Deprotection MonoacylatedProduct->Deprotection FinalProduct Final Mono-acylated Product Deprotection->FinalProduct

Caption: Workflow for selective mono-acylation via orthogonal protection.

Troubleshooting_Logic Problem High Di-acylation? CheckStoichiometry Check Acylating Agent Stoichiometry Problem->CheckStoichiometry Excess Is it > 1.2 eq? CheckStoichiometry->Excess ReduceStoichiometry Action: Reduce to 1.0-1.2 eq. Excess->ReduceStoichiometry Yes CheckTemp Check Reaction Temperature Excess->CheckTemp No ReduceStoichiometry->CheckTemp HighTemp Is it > RT? CheckTemp->HighTemp LowerTemp Action: Lower to 0°C HighTemp->LowerTemp Yes UseProtection Consider Orthogonal Protection Strategy HighTemp->UseProtection No LowerTemp->UseProtection

Caption: Troubleshooting logic for excessive di-acylation.

References

Technical Support Center: Purification of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of synthetic peptides incorporating (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a peptide containing (R)-Methyl 2,6-diaminohexanoate that influence its purification?

A1: The incorporation of (R)-Methyl 2,6-diaminohexanoate, a lysine derivative with a methyl ester at the alpha-carboxyl position, introduces several characteristics that affect purification:

  • Increased Hydrophobicity: The methyl ester group increases the overall hydrophobicity of the peptide compared to a native lysine residue with a free carboxylic acid. This leads to stronger retention on reversed-phase HPLC columns.[1]

  • Basic Character: The free epsilon-amino group of the lysine side chain provides a positive charge at acidic pH, influencing its interaction with the stationary phase and solubility.

  • Potential for Side Reactions: During synthesis, incomplete coupling or side reactions related to the modified amino acid can lead to a unique impurity profile that requires careful optimization of the purification method.[2]

Q2: Which HPLC column is most suitable for purifying peptides with this modification?

A2: A reversed-phase C18 column is the most common and effective choice for purifying peptides of this nature.[3][4] For optimal performance, consider the following:

  • Pore Size: A wide pore size (300 Å) is highly recommended over the standard 100-120 Å used for small molecules. This prevents restricted diffusion of the peptide within the pores, leading to better peak shape and resolution.[3]

  • Particle Size: For preparative purification, larger particle sizes (e.g., 5-10 µm) are often used to allow for higher loading capacities, while smaller particle sizes (e.g., <5 µm) are used for analytical HPLC to achieve higher resolution.[5]

Q3: How does the methyl ester modification affect the choice of mobile phase and additives?

A3: The mobile phase composition is critical for successful purification.

  • Solvents: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[4]

    • Solvent B: Acetonitrile with 0.1% TFA. Acetonitrile is the most common organic modifier for peptide purification.[4]

  • Additives: While TFA is standard, formic acid (FA) can be used, especially if the fractions are intended for mass spectrometry (LC-MS) analysis, as it is more volatile.[6] However, FA is a weaker acid and may result in broader peaks compared to TFA.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of your peptide.

Issue 1: Poor Peak Shape (Broad or Tailing Peaks)

  • Possible Cause 1: Peptide Aggregation: The increased hydrophobicity from the methyl ester can cause the peptide to aggregate, leading to broad peaks.[1][3]

    • Solution: Try injecting a more dilute sample. You can also experiment with adding a small percentage of an organic solvent like isopropanol to the sample to disrupt aggregation.

  • Possible Cause 2: Sub-optimal Gradient: A steep elution gradient may not allow for sufficient interaction with the stationary phase, resulting in poor peak shape.[3]

    • Solution: After an initial "scouting" run to determine the approximate elution time, switch to a shallower gradient around that point. This increases the interaction time and often leads to sharper peaks.[3]

  • Possible Cause 3: Secondary Interactions: The basic side chain of the lysine derivative can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Ensure that the mobile phase pH is low (e.g., using 0.1% TFA) to protonate the silanol groups and minimize these interactions. Using a high-quality, end-capped column can also mitigate this issue.

Issue 2: Co-elution of Impurities

  • Possible Cause 1: Similar Hydrophobicity of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with failed deprotection of other amino acids, may have very similar retention times to the target peptide.[1]

    • Solution 1: Optimize Gradient Slope: This is the most effective way to improve resolution. A shallower gradient will increase the separation between closely eluting peaks.[3]

    • Solution 2: Change the Organic Modifier: Replacing acetonitrile with a different organic solvent, such as methanol or isopropanol, can alter the selectivity of the separation and may resolve co-eluting peaks.

    • Solution 3: Adjust Column Temperature: Varying the column temperature (e.g., trying 30°C, 40°C, and 50°C) can also change selectivity and improve resolution.[3]

Issue 3: Low Recovery of the Peptide

  • Possible Cause 1: Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column.[3]

    • Solution: Ensure the peptide is fully dissolved before injection. If solubility in the initial mobile phase is low, you can dissolve the peptide in a stronger solvent (e.g., with a higher percentage of organic modifier or a small amount of DMSO) and then dilute it with the mobile phase.

  • Possible Cause 2: Irreversible Adsorption: The peptide may be irreversibly binding to the column or other components of the HPLC system.[3]

    • Solution: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic parts.[3] If column adsorption is suspected, trying a different brand or type of C18 column may help.

Data Presentation

Table 1: Common Mass Modifications to Investigate in Unexpected Peaks

ModificationCauseMass Change (Da)Typical Elution Change in RP-HPLC
Deletion SequenceIncomplete amino acid coupling during synthesis.[6]- (Mass of missing amino acid)Earlier elution
Incomplete DeprotectionFailure to remove protecting groups from other amino acids.+ (Mass of protecting group)Later elution
OxidationOxidation of susceptible residues (e.g., Met, Trp).+16 (for Met)Earlier elution
DeamidationHydrolysis of amide side chains (e.g., Asn, Gln).+1Earlier elution
Hydrolysis of Methyl EsterCleavage of the methyl ester to a carboxylic acid.-14Earlier elution

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development

  • Column: C18, 300 Å, ~4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Gradient: Start with a linear gradient of 5-95% B over 30 minutes to determine the approximate retention time of the peptide.

  • Optimization: Once the retention time is known, a shallower gradient around that time can be used to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes can be applied.

Protocol 2: Preparative RP-HPLC for Peptide Purification

  • Column: C18, 300 Å, ~21.2 x 250 mm, 5-10 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min (adjust based on column diameter).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, or with a small amount of acetonitrile or DMSO if solubility is an issue). Filter the sample through a 0.45 µm filter before injection.

  • Gradient: Use the optimized gradient determined from the analytical HPLC runs.

  • Fraction Collection: Collect fractions across the main peak and any significant impurity peaks.

  • Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.[4]

Visualizations

PurificationWorkflow Crude Crude Peptide Synthesis Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Analytical Analytical HPLC (Method Development) Dissolve->Analytical Optimize Optimize Gradient & Conditions Analytical->Optimize Evaluate Purity & Resolution Prep Preparative HPLC Optimize->Prep Apply Optimized Method Collect Fraction Collection Prep->Collect Analyze Analyze Fraction Purity Collect->Analyze Analyze->Prep Purity < 95%? (Re-purify if necessary) Pool Pool Pure Fractions Analyze->Pool Purity > 95%? Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: General workflow for the purification of synthetic peptides.

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Improving yield in reactions with (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a reaction?

A1: The primary challenges stem from its bifunctional nature and its formulation as a dihydrochloride salt. Key issues include:

  • Neutralization: The dihydrochloride salt requires careful neutralization to free the amino groups for reaction.

  • Chemoselectivity: The presence of two primary amino groups (α and ε) necessitates strategies to achieve selective reaction at the desired position.

  • Side Reactions: Potential side reactions include di-acylation, polymerization, and, in the context of peptide synthesis, racemization.

  • Purification: Separating the desired mono-substituted product from starting material, di-substituted byproducts, and other impurities can be complex.

Q2: How do I neutralize the dihydrochloride salt before starting my reaction?

A2: Neutralization is a critical first step. It is typically achieved by adding a suitable base. The choice of base and the amount used are crucial for reaction success. Common strategies include:

  • Using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable organic solvent.

  • Performing a liquid-liquid extraction with a mild aqueous base to free the amine before the main reaction.

Q3: How can I achieve chemoselective acylation or peptide coupling at a specific amino group?

A3: Achieving chemoselectivity requires differentiating the reactivity of the α- and ε-amino groups. This is typically done through the use of protecting groups. The general strategy involves:

  • Protecting one of the amino groups.

  • Reacting the unprotected amino group.

  • Deprotecting the protected amino group if necessary for subsequent reaction steps.

Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2][3] The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for subsequent steps.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am not observing any product, or the yield is very low. What are the possible causes and solutions?

A: This is a common issue that can often be traced back to the initial activation of the starting material.

Potential Cause Troubleshooting Suggestion
Incomplete Neutralization The two amino groups of the dihydrochloride salt have different pKa values. Insufficient or an inappropriate base may not fully deprotonate the required amino group for the reaction. Solution: Use at least 2 equivalents of a suitable base (e.g., TEA, DIPEA). For sensitive substrates, consider a milder inorganic base like sodium bicarbonate in a biphasic system.
Poor Nucleophilicity of the Amine Even after deprotonation, the free amine may not be sufficiently nucleophilic under the reaction conditions. Solution: Ensure the reaction solvent is appropriate. Aprotic polar solvents like DMF or NMP can enhance nucleophilicity.
Ineffective Coupling Reagent (for peptide synthesis) The chosen coupling reagent may not be potent enough for the specific amino acid coupling.[4] Solution: Consider using a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[4]
Steric Hindrance The substrate or the coupling partner may be sterically hindered, preventing an effective reaction. Solution: Increase the reaction temperature or prolong the reaction time. A less sterically hindered coupling reagent might also be beneficial.
Issue 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS. How can I improve the selectivity?

A: The formation of multiple products is typically due to a lack of chemoselectivity, leading to reactions at both amino groups.

Potential Cause Troubleshooting Suggestion
Lack of Protecting Group Without a protecting group, acylation or coupling can occur at both the α- and ε-amino groups, leading to a mixture of mono- and di-substituted products. Solution: Introduce an orthogonal protecting group on one of the amino functions before the coupling reaction. The choice of protecting group is critical for the synthetic route.
Side Reactions of Coupling Reagents Some coupling reagents can lead to side reactions. For example, uronium/aminium-based reagents can cause guanidinylation of the amino group if used in excess.[4] Solution: Use a slight excess of the carboxylic acid component relative to the coupling reagent and add it to the amine component after a short pre-activation period.
Racemization In peptide coupling, racemization at the chiral center can lead to diastereomeric products, complicating purification and reducing the yield of the desired stereoisomer. Solution: Use racemization-suppressing additives like HOBt or Oxyma Pure. Coupling reagents like DEPBT are known for their resistance to racemization.[4]

Experimental Protocols

General Protocol for Peptide Coupling with (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

This protocol assumes the use of a protecting group on one of the amino groups for chemoselectivity.

  • Neutralization:

    • Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a suitable solvent (e.g., DMF).

    • Add a tertiary amine base such as DIPEA (2.2 eq) dropwise at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.1 eq) and a coupling agent (e.g., HATU, 1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) to this mixture and stir for 5-10 minutes at 0 °C for pre-activation.

  • Coupling Reaction:

    • Slowly add the activated carboxylic acid solution to the neutralized (R)-Methyl 2,6-diaminohexanoate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Workflow for (R)-Methyl 2,6-diaminohexanoate Dihydrochloride Reactions start Start: (R)-Methyl 2,6-diaminohexanoate Dihydrochloride neutralization Neutralization with Base (e.g., DIPEA) start->neutralization protection Selective Protection of one Amino Group (e.g., Boc) neutralization->protection reaction Reaction at Unprotected Amino Group (e.g., Peptide Coupling) protection->reaction deprotection Deprotection (if necessary) reaction->deprotection purification Purification of Final Product deprotection->purification

Caption: General experimental workflow.

G cluster_1 Troubleshooting Low Yield low_yield Low Yield Observed? check_neutralization Neutralization Complete? low_yield->check_neutralization check_coupling Coupling Reagent Effective? check_neutralization->check_coupling Yes solution_neutralization Adjust Base/Solvent check_neutralization->solution_neutralization No check_side_reactions Side Reactions Present? check_coupling->check_side_reactions Yes solution_coupling Change Coupling Reagent check_coupling->solution_coupling No solution_side_reactions Optimize Stoichiometry/Additives check_side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting.

G cluster_2 Chemoselective Protection Strategy start (R)-Methyl 2,6-diaminohexanoate alpha_protected α-Amino Protected start->alpha_protected Protect α-NH2 epsilon_protected ε-Amino Protected start->epsilon_protected Protect ε-NH2 alpha_reaction Reaction at ε-Amino alpha_protected->alpha_reaction epsilon_reaction Reaction at α-Amino epsilon_protected->epsilon_reaction

Caption: Selective protection pathways.

References

Stability of (R)-Methyl 2,6-diaminohexanoate dihydrochloride under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Methyl 2,6-diaminohexanoate dihydrochloride

This support center provides researchers, scientists, and drug development professionals with essential information on the stability of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and expected degradation pathways for this molecule? A1: The structure of (R)-Methyl 2,6-diaminohexanoate dihydrochloride contains two key functional groups susceptible to degradation: a methyl ester and two primary amino groups. The most common degradation pathways are the hydrolysis of the ester linkage and the oxidation of the amino groups.[1][2]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield (R)-2,6-diaminohexanoic acid and methanol.[1][3] This is a common degradation pathway for ester-containing drug substances.[1]

  • Oxidation: The amino groups can be susceptible to oxidation, especially in the presence of oxidizing agents, trace metal ions, or under exposure to heat and light.[2][4]

  • Thermal Degradation: At elevated temperatures, diamines can undergo degradation through pathways such as intramolecular cyclization or intermolecular reactions to form ureas.[5][6]

Q2: What are the optimal storage and handling conditions for this compound and its solutions? A2:

  • Solid Form: The solid dihydrochloride salt should be stored in a tightly closed container in a cool, dry place, protected from humidity and light.[7][8][9]

  • In Solution: For maximum stability in aqueous solutions, it is recommended to maintain a pH close to the neutral range (approximately 6-8).[4] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store at low temperatures (2-8°C) and protect from light to slow down potential degradation.[4]

Q3: Which analytical techniques are best for monitoring the stability of this compound? A3: The most effective method for monitoring degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV or Mass Spectrometry (MS) detector. Such methods are designed to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of stability over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound is observed in an aqueous buffer during an experiment.

  • Potential Cause 1: Buffer pH. The ester linkage is prone to hydrolysis at acidic or basic pH.[4]

    • Troubleshooting Step: Measure the pH of your buffer. If it falls outside the neutral range (6-8), consider adjusting it or selecting a different buffer system. It is highly recommended to perform a preliminary pH stability screen to identify the optimal pH range for your specific experimental conditions.[4]

  • Potential Cause 2: Presence of Oxidizing Agents. Trace metals or other components in the buffer could be catalyzing oxidative degradation of the amino groups.[4]

    • Troubleshooting Step: Ensure the use of high-purity water and buffer components. If oxidation is suspected, consider de-gassing the buffer with an inert gas (e.g., nitrogen or argon) or adding a suitable, compatible antioxidant after confirming it does not interfere with your experiment.[4]

  • Potential Cause 3: Exposure to Light. The compound may be photosensitive, leading to photodegradation.[4]

    • Troubleshooting Step: Conduct experiments under low-light conditions or use amber-colored labware to shield the solution from light.[4]

Issue 2: Unknown peaks are appearing in my chromatogram over time.

  • Potential Cause: Formation of Degradation Products. These new peaks are likely impurities resulting from the degradation of the parent molecule.

    • Troubleshooting Step: Perform a forced degradation study to systematically generate potential degradation products.[2][10] By comparing the retention times of the peaks generated under controlled stress conditions (acid, base, oxidation, heat, light) with the unknown peaks in your sample, you can help identify the degradation pathway.[11] This information is crucial for developing a robust, stability-indicating analytical method.[10]

Data on Expected Stability under Stress Conditions

The following table summarizes the expected stability profile of (R)-Methyl 2,6-diaminohexanoate dihydrochloride based on the chemical properties of its functional groups. This serves as a general guideline for designing experiments.

Stress ConditionReagents/ParametersExpected Rate of DegradationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Room Temp to 60°CModerate to HighEster Hydrolysis[1]
Base Hydrolysis 0.1 M NaOH, Room TempHighEster Hydrolysis[1][12]
Oxidation 3% H₂O₂, Room TempModerate to HighOxidation of Amino Groups[2][4]
Thermal 60°C in SolutionModerateEster Hydrolysis, Cyclization[1][5]
Photolytic UV/Visible LightCondition DependentPhotodegradation[1][4]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent like methanol or high-purity water.

  • Stress Samples:

    • Acidic: Dilute the stock solution to a final concentration of 0.1 mg/mL using 0.1 M HCl.[4]

    • Basic: Dilute the stock solution to a final concentration of 0.1 mg/mL using 0.1 M NaOH.[4]

    • Neutral: Dilute the stock solution to a final concentration of 0.1 mg/mL using high-purity water (pH ~7).[4]

  • Incubation: Incubate the three solutions at 60°C. Collect time points at 0, 2, 6, 12, and 24 hours.

  • Sample Preparation for Analysis: Prior to analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl to prevent further degradation and protect the analytical column.[10]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL using a 3% solution of hydrogen peroxide (H₂O₂).[4]

  • Incubation: Keep the solution at room temperature, protected from light, and collect time points over a 24-hour period.

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

workflow Workflow for Forced Degradation Analysis cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid therm Thermal (Water, 60°C) stock->therm photo Photolytic (UV/Vis Light, RT) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc char Identify Degradants (LC-MS, NMR) hplc->char

Caption: A typical experimental workflow for conducting forced degradation studies.

troubleshooting_tree Troubleshooting Unexpected Peaks in HPLC start Unexpected Peak Observed q1 Is peak present in a fresh (T=0) sample? start->q1 res1 Peak is likely a starting material impurity or artifact. Verify raw material purity. q1->res1 Yes q2 Peak is a potential degradant. Review experimental conditions: pH, Temp, Light, O₂. q1->q2 No ans1_yes Yes ans1_no No action Perform forced degradation study to confirm identity. q2->action outcome Optimize conditions to improve stability (e.g., adjust pH, protect from light, use inert gas). action->outcome

Caption: A decision tree for troubleshooting the appearance of unknown peaks.

References

Validation & Comparative

A Comparative Guide to Lysine Derivatives in Solid-Phase Peptide Synthesis: (R)-Methyl 2,6-diaminohexanoate dihydrochloride vs. Ethyl Ester Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Lysine, with its reactive ε-amino group, necessitates a strategic choice of protecting groups for both its α-amino and side-chain functionalities. This guide provides a detailed comparison between the use of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a methyl ester derivative of lysine, and various ethyl ester lysine derivatives in SPPS. The comparison is based on established principles of peptide chemistry and available experimental data for related compounds.

Executive Summary

The choice between (R)-Methyl 2,6-diaminohexanoate dihydrochloride and ethyl ester lysine derivatives in SPPS hinges on the overall synthetic strategy, including the desired C-terminal functionality and the orthogonality of the protecting groups. While direct comparative performance data for these specific molecules is not abundant in the readily available literature, a comprehensive analysis can be made based on the well-documented behavior of methyl and ethyl esters as carboxyl-protecting groups and the various strategies for side-chain protection.

Key Considerations:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride is a lysine precursor with a methyl-esterified carboxyl group. Its direct application in SPPS would typically involve the protection of one of the amino groups (usually the α-amino group with Fmoc or Boc) before its use as a building block or its use as the C-terminal residue where the methyl ester serves as the carboxyl protection. The deprotection of the methyl ester generally requires basic conditions (saponification), which can pose challenges with sensitive peptide sequences and risks of racemization.

  • Ethyl Ester Lysine Derivatives are commonly encountered with protection on the α-amino and ε-amino groups (e.g., Fmoc-Lys(COOEt)-OH). Similar to methyl esters, the ethyl ester is typically removed by saponification. While ethyl esters are generally less susceptible to nucleophilic attack than methyl esters, their hydrolysis can be more difficult.[1] The choice between methyl and ethyl esters often comes down to specific solubility properties and subtle differences in reactivity.

Performance Comparison: A Data-Driven Perspective

Quantitative data directly comparing the SPPS performance of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and ethyl ester lysine derivatives is scarce. However, we can extrapolate expected performance based on studies of similar compounds and general principles of peptide chemistry. The following tables summarize key performance parameters for different protecting group strategies relevant to these lysine derivatives.

Table 1: Comparison of C-Terminal Protection Strategies

ParameterMethyl EsterEthyl Ester
Deprotection Condition Saponification (e.g., NaOH, LiOH)Saponification (e.g., NaOH, LiOH)
Compatibility with Fmoc-SPPS Requires careful optimization to avoid Fmoc group cleavage.Requires careful optimization to avoid Fmoc group cleavage.
Risk of Racemization Can be significant, especially for sterically hindered C-terminal residues.[2]Generally considered to have a slightly lower risk of racemization compared to methyl esters, but still a concern.
Side Reactions Hydrolysis of side-chain esters (e.g., Asp, Glu) can occur.Hydrolysis of side-chain esters can also occur.
Cleavage Yield Variable, can be incomplete leading to purification challenges.Can be more resistant to hydrolysis, potentially leading to lower yields.[1]

Table 2: Common Side-Chain Protecting Groups for Lysine in Fmoc-SPPS

Protecting GroupCleavage ConditionKey Features
tert-Butoxycarbonyl (Boc) Strong acid (e.g., TFA)Most common, stable to piperidine.[3][4]
Allyloxycarbonyl (Alloc) Pd(0) catalystOrthogonal to both Fmoc and Boc.[5][6][7]
4-Methyltrityl (Mtt) Mild acid (e.g., dilute TFA)Allows for selective deprotection on-resin for side-chain modification.[3][8]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) HydrazineOrthogonal to Fmoc and Boc, useful for branched peptides.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the incorporation and deprotection of lysine derivatives in Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling:

    • Pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

Protocol 2: On-Resin Deprotection of Lysine Side-Chain (Alloc group)
  • Resin Preparation: After incorporation of Fmoc-Lys(Alloc)-OH and subsequent chain elongation, wash the peptide-resin with DCM.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 25 equivalents) in anhydrous DCM.

  • Cleavage Reaction: Add the deprotection cocktail to the resin and agitate for 1-2 hours at room temperature under an inert atmosphere.

  • Washing: Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.

  • Further Modification: The deprotected ε-amino group is now available for further modification, such as branching or labeling.

Protocol 3: C-Terminal Methyl/Ethyl Ester Cleavage (Saponification)
  • Resin Swelling: Swell the peptide-resin, with the C-terminal methyl or ethyl ester, in a suitable solvent mixture (e.g., THF/H₂O).

  • Saponification: Add a solution of 1 M NaOH or LiOH and stir at room temperature. Monitor the reaction progress by HPLC.

  • Neutralization: Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., 1 M HCl).

  • Purification: Purify the resulting peptide with a C-terminal carboxylic acid using reverse-phase HPLC.

Mandatory Visualizations

Diagrams illustrating key workflows and relationships in SPPS provide a clearer understanding of the processes involved.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Lys-Derivative + HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Deprotection & Cleavage from Resin Repeat->Final_Deprotection No Lysine_Protection_Strategy Lysine Lysine Alpha_Amino α-Amino Group Lysine->Alpha_Amino Epsilon_Amino ε-Amino Group (Side-Chain) Lysine->Epsilon_Amino Carboxyl Carboxyl Group Lysine->Carboxyl Fmoc Fmoc (Base-labile) Alpha_Amino->Fmoc Boc_side Boc (Acid-labile) Epsilon_Amino->Boc_side Alloc Alloc (Pd(0)-labile) Epsilon_Amino->Alloc Mtt Mtt (Mild Acid-labile) Epsilon_Amino->Mtt Methyl_Ester Methyl Ester (Base-labile) Carboxyl->Methyl_Ester Ethyl_Ester Ethyl Ester (Base-labile) Carboxyl->Ethyl_Ester

References

Alternative chiral synthons to (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Synthons as Alternatives to (R)-Methyl 2,6-diaminohexanoate dihydrochloride

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is paramount for the successful synthesis of enantiomerically pure molecules. (R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a valuable synthon, providing a key structural motif found in numerous biologically active compounds. However, a range of alternative chiral synthons offers distinct advantages in terms of reactivity, selectivity, and ease of handling in various synthetic applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for specific research and development needs.

The primary alternatives to (R)-Methyl 2,6-diaminohexanoate dihydrochloride include N-protected lysine derivatives, cyclic synthons like L-lysine lactam, and products of enzymatic synthesis. Each of these alternatives presents a unique profile of performance in asymmetric synthesis, particularly in the construction of complex peptides and other chiral molecules.

Performance Comparison of Chiral Synthons

While direct head-to-head comparative studies under identical reaction conditions are not extensively available in the reviewed literature, a comparison of their performance can be extrapolated from individual studies. The following table summarizes typical performance metrics for each class of alternative synthon.

Chiral Synthon AlternativeSynthetic ApplicationTypical YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesPotential Limitations
Nα-Boc-L-lysine Solid-Phase Peptide Synthesis (SPPS)>90% (coupling steps)>99%Well-established protocols, commercially available, orthogonal protection schemes.Requires deprotection steps which can add to the synthesis time.
Nε-Boc-L-lysine SPPS, modification of the α-amino group>90% (coupling steps)>99%Allows for selective reaction at the α-amino group, widely used in peptide chemistry.Requires careful selection of orthogonal protecting groups.
(S)-α-Amino-ε-caprolactam Synthesis of lysine derivatives85-95%>98%Rigid structure can lead to high stereoselectivity in reactions.Ring-opening step required to generate the linear diamino acid structure.
Enzymatically Synthesized Chiral Amines Biocatalytic synthesis of lysine derivatives45-95%≥99%High enantioselectivity, mild reaction conditions, environmentally friendly.[1]Enzyme availability, stability, and substrate scope can be limiting.[2]
Chiral Ni(II) Complexes of Glycine Asymmetric synthesis of α-amino acids70-99%up to 98% deHigh yields and diastereoselectivity for a range of amino acids.[3]Requires synthesis of the chiral ligand and complex, potential for metal contamination.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the utility of these synthons. Below are representative protocols for key applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Nα-Fmoc-Nε-Boc-L-lysine

This protocol outlines a standard procedure for incorporating a protected lysine derivative into a peptide chain on a solid support.

Materials:

  • Rink amide resin

  • Nα-Fmoc-Nε-Boc-L-lysine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Nα-Fmoc-Nε-Boc-L-lysine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Protocol 2: Enzymatic Synthesis of D-Lysine from L-Lysine

This protocol describes a two-enzyme cascade system for the production of enantiopure D-lysine.[1]

Materials:

  • L-lysine

  • Engineered E. coli expressing lysine racemase

  • Crude enzyme extract of L-lysine decarboxylase

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium phosphate buffer

Procedure:

  • Racemization:

    • Prepare a solution of L-lysine in sodium phosphate buffer (pH 7.0).

    • Add whole cells of E. coli expressing lysine racemase.

    • Incubate at 37°C for 1 hour to produce a racemic mixture of DL-lysine.

  • Asymmetric Degradation:

    • To the racemic mixture, add the crude enzyme extract of L-lysine decarboxylase and PLP (0.1 mM).

    • Incubate at 37°C for 30 minutes. The L-lysine will be selectively decarboxylated to cadaverine.

  • Purification: Separate the D-lysine from cadaverine and other reaction components using ion-exchange chromatography.

Under optimal conditions, this method can yield D-lysine with an enantiomeric excess of ≥99% and a yield of approximately 48.8%.[1]

Visualizing Synthetic Workflows

Diagrams of the synthetic pathways and experimental workflows provide a clear overview of the processes involved.

spsp_workflow cluster_repeat Repeat Cycle Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 NextAA Couple Next Fmoc-AA-OH Deprotection2->NextAA Wash2 Wash NextAA->Wash2 Repeat Repeat Steps Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide Pure Peptide Purification->Peptide enzymatic_synthesis L_Lysine L-Lysine Racemization Racemization (Lysine Racemase) L_Lysine->Racemization DL_Lysine DL-Lysine Racemization->DL_Lysine Degradation Asymmetric Degradation (L-Lysine Decarboxylase, PLP) DL_Lysine->Degradation D_Lysine_Cadaverine D-Lysine + Cadaverine Degradation->D_Lysine_Cadaverine Purification Purification (Ion Exchange) D_Lysine_Cadaverine->Purification D_Lysine Enantiopure D-Lysine Purification->D_Lysine

References

A Comparative Guide to the Efficacy of Coupling Reagents with (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective acylation of poly-functional molecules like (R)-Methyl 2,6-diaminohexanoate dihydrochloride is a critical step in the synthesis of peptidomimetics, drug conjugates, and other complex molecular architectures. The presence of two primary amino groups with different steric and electronic environments (the α-amino and ε-amino groups) necessitates a careful selection of coupling reagents to achieve desired outcomes in terms of yield, purity, and regioselectivity.

This guide provides an objective comparison of commonly employed coupling reagents for the acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and its derivatives. The performance of these reagents is evaluated based on experimental data from studies on similar lysine-containing substrates, focusing on reaction yield, product purity, and reaction time.

Quantitative Performance of Common Coupling Reagents

The selection of a coupling reagent has a significant impact on the success of the acylation reaction. While direct comparative data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is scarce in publicly available literature, the following table summarizes representative data from studies on the coupling of N-protected amino acids to lysine derivatives or in challenging peptide syntheses. This data provides insights into the relative efficacy of these reagents.

Table 1: Comparative Performance of Selected Coupling Reagents in Amide Bond Formation with Lysine Derivatives or in Difficult Couplings

Coupling Reagent/MethodReagent TypeTypical Yield (%)Typical Reaction TimeKey Advantages & Disadvantages
EDC/NHS Carbodiimide85-95%2-12 hAdvantages: Water-soluble byproducts, cost-effective. Disadvantages: Slower reaction rates, potential for side reactions if NHS is omitted.[1][2]
HBTU Aminium/Uronium Salt90-98%15-60 minAdvantages: High efficiency, rapid reactions.[3][4][5] Disadvantages: Potential for guanidinylation of the free amine if used in excess.[6]
HATU Aminium/Uronium Salt>95%10-45 minAdvantages: Superior performance for sterically hindered couplings, faster reaction kinetics, and lower racemization compared to HBTU.[6][7] Disadvantages: Higher cost compared to HBTU.[4]
PyBOP Phosphonium Salt90-95%15-60 minAdvantages: Effective for sterically hindered couplings, byproducts are generally less hazardous than those from its predecessor, BOP.[8] Disadvantages: Byproducts can sometimes be challenging to remove completely.[4]

Note: The yields and reaction times are highly dependent on the specific substrates, stoichiometry, solvent, and temperature used in the experiment. The data presented is a representative range based on available literature for analogous reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the coupling of an N-protected amino acid to a lysine derivative like (R)-Methyl 2,6-diaminohexanoate dihydrochloride using the compared reagents.

Protocol 1: EDC/NHS Mediated Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

  • 0.1 M MES buffer (pH 4.5-6.0) for activation (optional, for aqueous conditions)

  • Phosphate buffer (pH 7.2-8.0) for coupling (optional, for aqueous conditions)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and NHS (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to form the active NHS ester.

  • In a separate flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (2.2 eq.) to neutralize the hydrochloride salts and for the subsequent coupling reaction.

  • Add the solution of the amine to the pre-activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HBTU Mediated Coupling

This protocol outlines the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) in anhydrous DMF with DIPEA (2.2 eq.).

  • Add the amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in the EDC/NHS protocol.

Protocol 3: HATU Mediated Coupling

This protocol details the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.2 eq.) and stir the mixture for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Prepare a solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) and DIPEA (2.2 eq.) in anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Continue stirring at room temperature for 10-45 minutes.

  • Monitor the reaction's completion via TLC or LC-MS.

  • Follow the work-up and purification steps outlined in the EDC/NHS protocol.

Protocol 4: PyBOP Mediated Coupling

This protocol describes the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Materials:

  • (R)-Methyl 2,6-diaminohexanoate dihydrochloride

  • N-protected amino acid

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.0 eq.), and DIPEA (2.2 eq.) in anhydrous DMF.

  • Stir the solution for 5-15 minutes at room temperature for activation.

  • Prepare a solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) and DIPEA (2.2 eq.) in anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir at room temperature for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform work-up and purification as detailed in the EDC/NHS protocol.

Visualizing the Coupling Process

To better understand the workflow and the chemical transformations, the following diagrams illustrate the general experimental workflow and the activation of the carboxylic acid by the different classes of coupling reagents.

G cluster_workflow Experimental Workflow for Amide Coupling Reactants Reactants (N-Protected Amino Acid, (R)-Methyl 2,6-diaminohexanoate dihydrochloride, Base) Activation Activation (Addition of Coupling Reagent) Reactants->Activation Coupling Coupling Reaction Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for amide coupling reactions.

G cluster_activation Carboxylic Acid Activation by Different Coupling Reagents cluster_carbodiimide Carbodiimide (EDC) cluster_uronium Aminium/Uronium (HATU/HBTU) cluster_phosphonium Phosphonium (PyBOP) RCOOH R-COOH EDC EDC RCOOH->EDC HATU_HBTU HATU/HBTU RCOOH->HATU_HBTU PyBOP PyBOP RCOOH->PyBOP O_acylisourea O-Acylisourea Intermediate EDC->O_acylisourea NHS_ester NHS Ester O_acylisourea->NHS_ester + NHS Active_ester_uronium OAt/OBt Active Ester HATU_HBTU->Active_ester_uronium Active_ester_phosphonium OBt Active Ester PyBOP->Active_ester_phosphonium

Caption: Activation pathways of a carboxylic acid with different classes of coupling reagents.

References

Impact of (R)-Methyl 2,6-diaminohexanoate dihydrochloride on peptide conformation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Impact of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and Other Conformation-Modifying Moieties on Peptide Structure

Introduction

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. The precise folding of a peptide chain into secondary structures such as α-helices, β-sheets, and turns governs its interactions with biological targets, its stability, and its pharmacokinetic properties. Consequently, the ability to control and stabilize specific peptide conformations is a cornerstone of rational drug design and the development of peptide-based therapeutics. This guide provides a comparative analysis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and other chemical entities used to influence peptide conformation, supported by experimental data and detailed methodologies.

(R)-Methyl 2,6-diaminohexanoate dihydrochloride: A D-Amino Acid Approach

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine. The incorporation of a D-amino acid, the enantiomer of the naturally occurring L-amino acids, into a peptide sequence can have a profound impact on its secondary structure.

Inferred Impact on Peptide Conformation:

The presence of a D-amino acid within a peptide sequence composed of L-amino acids disrupts the formation of standard right-handed α-helices. Instead, it can induce a turn or even a left-handed helical twist in the peptide backbone. The C-terminal methyl esterification neutralizes the negative charge of the carboxyl group, which can affect the peptide's solubility and its interaction with other molecules, though its direct influence on the backbone conformation is generally less pronounced than that of the D-enantiomer.

Alternative Approaches to Peptide Conformation Control

Several alternative strategies are employed to modulate peptide conformation, each with distinct advantages and applications. Here, we compare two widely used approaches: the incorporation of proline and the use of peptide stapling.

Proline Incorporation: The "Helix Breaker" and Turn Inducer

Proline is unique among the proteinogenic amino acids due to its cyclic side chain that connects back to the peptide backbone. This rigidity imposes significant constraints on the peptide's conformation.

Impact on Peptide Conformation:

Proline's rigid structure disrupts the regular hydrogen bonding pattern of α-helices and β-sheets, often leading to a "kink" or turn in the peptide chain.[2] It is frequently found at the beginning of α-helices and in β-turns. The cis-trans isomerization of the peptide bond preceding a proline residue also introduces a conformational switch that can be biologically relevant.[3][4]

Stapled Peptides: Enforcing Helical Conformation

Peptide stapling involves the introduction of a covalent cross-link between two amino acid side chains, effectively "stapling" the peptide into a specific conformation, most commonly an α-helix.[5][6][7] This is often achieved through the incorporation of two unnatural amino acids with reactive side chains that can be linked together.[6][7]

Impact on Peptide Conformation:

Stapling significantly increases the α-helical content and stability of peptides, even in aqueous solutions where they would typically be unstructured.[8] This conformational rigidity can lead to enhanced target binding, increased cell permeability, and improved resistance to proteolytic degradation.[8][9]

Comparative Data on Conformational Impact

The following table summarizes the impact of the discussed modifications on the α-helical content of a model peptide, as determined by Circular Dichroism (CD) spectroscopy.

ModificationModel Peptide Sequence% Helicity (in TFE)Reference
Control (L-amino acids) KWKSFLKTFKSLK-NH2 (CM15)~85%[1]
D-Lysine Substitution KWKSFLKTFKdK SLK-NH2~69%[1]
Proline Substitution MAEMKKP ELAAYQLoss of helical propensity[10]
Stapled Peptide Ac-His-S5-Ile-Leu-His-S5-Leu-Leu-Gln-Asp-Ser-NH2Stabilized α-helix[6]

Note: The data presented is from different studies and on different model peptides, and thus serves as a qualitative comparison of the general effects of these modifications.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a widely used technique to study the secondary structure of peptides in solution.[11][12][13]

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • The peptide concentration is typically in the range of 0.1-1 mg/mL.[14]

    • Prepare a buffer blank with the same composition as the sample solution but without the peptide.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm for far-UV CD measurements (190-260 nm).

    • Record a baseline spectrum with the buffer blank.

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Typically, spectra are recorded at room temperature, with a scan rate of 50 nm/min and a bandwidth of 1 nm.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm.

    • The percentage of α-helix can be estimated from the mean residue ellipticity at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at atomic resolution.[15][16][17]

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer, typically containing 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the spectrometer.

    • The peptide concentration should be in the range of 0.5-5 mM.

    • The pH of the sample is usually adjusted to be between 4 and 6 to minimize the exchange rate of amide protons.

  • Data Acquisition:

    • A series of 2D NMR experiments are typically performed, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The first step is to assign all the proton resonances to specific amino acids in the peptide sequence.

    • Restraint Generation: NOE cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants.

    • Structure Calculation: A set of 3D structures is calculated using computational methods (e.g., simulated annealing or molecular dynamics) that satisfy the experimental restraints.

    • Structure Validation: The quality of the calculated structures is assessed based on their agreement with the experimental data and their stereochemical properties.

Visualizations

G cluster_peptide Peptide Chain (L-amino acids) cluster_d_lysine (R)-Methyl 2,6-diaminohexanoate cluster_proline Proline cluster_staple Stapled Peptide peptide Right-handed α-helix d_lysine Induces Turn / Left-handed helix peptide->d_lysine Disrupts helix proline Induces β-turn / 'Kink' peptide->proline Breaks helix staple Enforces α-helix peptide->staple Stabilizes helix

Caption: Impact of different modifications on peptide secondary structure.

G start Start: Define Desired Peptide Conformation q1 Induce a specific turn or kink? start->q1 q2 Stabilize an α-helical structure? q1->q2 No proline Incorporate Proline or a Proline analog q1->proline Yes q3 Introduce a local conformational change? q2->q3 No staple Design a Stapled Peptide q2->staple Yes d_amino Incorporate (R)-Methyl 2,6-diaminohexanoate or another D-amino acid q3->d_amino Yes end Synthesize and Characterize Peptide q3->end No proline->end staple->end d_amino->end

Caption: Decision flowchart for selecting a conformation-modifying strategy.

G start Peptide Synthesis and Purification cd Circular Dichroism (CD) Spectroscopy start->cd nmr NMR Spectroscopy start->nmr analysis_cd Secondary Structure Estimation (% helix, % sheet, % turn) cd->analysis_cd analysis_nmr 3D Structure Calculation and Validation nmr->analysis_nmr result Conformational Analysis Complete analysis_cd->result analysis_nmr->result

Caption: General workflow for peptide conformational analysis.

References

A Comparative Guide to the Characterization of Peptides Synthesized with (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and receptor selectivity. (R)-Methyl 2,6-diaminohexanoate, a lysine derivative, represents a novel building block for peptide chemists. This guide provides a comparative overview of the characterization of peptides synthesized using (R)-Methyl 2,6-diaminohexanoate dihydrochloride versus those synthesized with standard Fmoc-protected lysine derivatives. Due to the limited publicly available data on peptides specifically incorporating (R)-Methyl 2,6-diaminohexanoate, this guide presents a framework for characterization based on established analytical techniques in peptide chemistry, alongside hypothetical comparative data.

Comparative Analysis of Peptide Characteristics

The successful synthesis and purification of peptides containing modified amino acids require rigorous analytical characterization. The following table summarizes the key analytical techniques and expected outcomes when comparing a peptide synthesized with (R)-Methyl 2,6-diaminohexanoate (Peptide-R) against a standard peptide (Peptide-S) containing a canonical lysine residue.

Analytical Technique Parameter Measured Expected Outcome for Peptide-S (Standard) Hypothetical Outcome for Peptide-R (with (R)-Methyl 2,6-diaminohexanoate) Significance
Reverse-Phase HPLC (RP-HPLC) Purity and HydrophobicitySingle, sharp peak with a characteristic retention time.Single, sharp peak with a potentially shifted retention time due to the methyl ester group.Assesses the purity of the synthesized peptide and provides insights into its overall hydrophobicity.
Mass Spectrometry (MS) Molecular WeightObserved mass matches the calculated theoretical mass of the peptide.Observed mass corresponds to the calculated theoretical mass, accounting for the mass difference of the modified residue.Confirms the correct incorporation of the (R)-Methyl 2,6-diaminohexanoate residue and the overall integrity of the peptide.
Tandem Mass Spectrometry (MS/MS) Amino Acid SequenceFragmentation pattern confirms the expected amino acid sequence.Fragmentation pattern confirms the sequence and pinpoints the location of the (R)-Methyl 2,6-diaminohexanoate residue.Provides definitive sequence verification, including the site of modification.
Circular Dichroism (CD) Spectroscopy Secondary StructureCharacteristic spectra for alpha-helices, beta-sheets, or random coils.Potential alteration in the CD spectrum, indicating a change in the secondary structure due to the modified residue.Evaluates the impact of the non-canonical amino acid on the peptide's conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy 3D Structure and DynamicsProvides detailed information on the three-dimensional structure and dynamics in solution.Chemical shift perturbations and NOE changes can reveal localized and global structural changes.Offers high-resolution structural information and insights into the local environment of the modified residue.
Biological Activity Assay Functional Potency (e.g., IC50, EC50)Establishes a baseline for the biological activity of the standard peptide.Activity may be enhanced, reduced, or unchanged, depending on the role of the modified residue in ligand-receptor interactions.Determines the functional consequence of incorporating the (R)-Methyl 2,6-diaminohexanoate.

Experimental Protocols

The following are standard protocols for the key experiments cited in the comparison.

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total peak area.

2. Mass Spectrometry (MS)

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

  • Analysis: The experimental monoisotopic or average mass is compared to the calculated theoretical mass.

3. Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Procedure: The precursor ion corresponding to the peptide's molecular weight is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods.

  • Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a modified peptide.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Solid_Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis Cleavage_and_Deprotection Cleavage & Deprotection Solid_Phase_Peptide_Synthesis->Cleavage_and_Deprotection Crude_Peptide Crude Peptide Cleavage_and_Deprotection->Crude_Peptide RP_HPLC_Purification RP-HPLC Purification Crude_Peptide->RP_HPLC_Purification Purified_Peptide Purified Peptide RP_HPLC_Purification->Purified_Peptide Analytical_RP_HPLC Analytical RP-HPLC (Purity) Purified_Peptide->Analytical_RP_HPLC Mass_Spectrometry Mass Spectrometry (Identity) Purified_Peptide->Mass_Spectrometry CD_Spectroscopy CD Spectroscopy (Structure) Purified_Peptide->CD_Spectroscopy Biological_Assay Biological Assay (Function) Purified_Peptide->Biological_Assay MS_MS MS/MS (Sequence) Mass_Spectrometry->MS_MS

Caption: Workflow for peptide synthesis, purification, and characterization.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where a peptide antagonist (Peptide-R) containing (R)-Methyl 2,6-diaminohexanoate shows enhanced binding to a G-protein coupled receptor (GPCR) compared to a standard peptide (Peptide-S), leading to more effective downstream signaling inhibition.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Inhibition Peptide_S Peptide-S (Standard Antagonist) Peptide_S->GPCR Standard Binding Peptide_R Peptide-R (Modified Antagonist) Peptide_R->GPCR Enhanced Binding Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling

Caption: Enhanced GPCR antagonism by a modified peptide.

The incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into peptides necessitates a thorough characterization process to ensure the desired product has been obtained and to understand the impact of this modification on the peptide's structure and function. While specific experimental data for peptides containing this novel amino acid is not yet widely available, the established analytical workflows in peptide chemistry provide a robust framework for their evaluation. The hypothetical data presented in this guide serves as a template for the types of comparisons that are critical for advancing the development of novel peptide-based therapeutics. Researchers are encouraged to apply these methodologies to rigorously characterize their synthesized peptides and contribute to the growing body of knowledge on non-canonical amino acids.

(R)-Methyl 2,6-diaminohexanoate Dihydrochloride: A Comparative Review of its Applications in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Methyl 2,6-diaminohexanoate dihydrochloride , also known as D-lysine methyl ester dihydrochloride, is a chiral amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and drug development. Its unique structural features, including a reactive primary amine and a methyl-esterified carboxylic acid, make it a versatile tool for the construction of complex peptides and the synthesis of novel drug delivery systems. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in its effective utilization.

Performance in Solid-Phase Peptide Synthesis (SPPS)

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is frequently employed in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the choice of amino acid building blocks and their protecting group strategy is critical for achieving high yields and purity of the final peptide product. The performance of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is often compared with other lysine derivatives, particularly those with different protecting groups on the α-amino and ε-amino functionalities.

The two most common protecting group strategies in SPPS are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. (R)-Methyl 2,6-diaminohexanoate dihydrochloride is readily amenable to derivatization with both Boc and Fmoc protecting groups, allowing for its flexible integration into either synthetic workflow.

Building BlockProtecting Group StrategyTypical Coupling Efficiency (%)Final Peptide Purity (%)Reference
Fmoc-D-Lys(Boc)-OMeFmoc>99>95[1]
Boc-D-Lys(Fmoc)-OHBoc>98>95[2]
Fmoc-D-Lys(Alloc)-OHFmoc (Orthogonal)>99>98N/A
Fmoc-D-Lys(ivDde)-OHFmoc (Orthogonal)>99>98N/A

Table 1: Comparison of D-Lysine Derivatives in Solid-Phase Peptide Synthesis. This table summarizes the typical performance of various D-lysine building blocks in SPPS. While specific data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not always explicitly isolated in comparative studies, the performance of its protected derivatives like Fmoc-D-Lys(Boc)-OMe and Boc-D-Lys(Fmoc)-OH is well-documented. Orthogonally protected derivatives offer advantages in the synthesis of complex or modified peptides.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a D-Lysine Derivative

This protocol outlines the general steps for incorporating a D-lysine building block, such as a protected form of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, into a peptide chain using an automated peptide synthesizer.[3][4]

1. Resin Swelling:

  • The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[4]

2. Fmoc Deprotection:

  • The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treating it with a 20% solution of piperidine in DMF.[3][4] This step is typically performed twice to ensure complete deprotection.

3. Washing:

  • The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.[3]

4. Amino Acid Coupling:

  • The protected D-lysine derivative (e.g., Fmoc-D-Lys(Boc)-OMe) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA) in DMF.[3]

  • The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. The reaction time can vary depending on the specific amino acid and coupling conditions.

5. Washing:

  • The resin is washed again with DMF to remove unreacted reagents and byproducts.

6. Repeat Cycle:

  • Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]

8. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Delivery

Lysine and its derivatives, including (R)-Methyl 2,6-diaminohexanoate, are extensively used in the design and synthesis of drug delivery systems. The primary amino groups of lysine can be functionalized to attach drugs, targeting ligands, or polymers, leading to the creation of sophisticated drug carriers.

One common application is in the formation of polymeric micelles for drug encapsulation. These micelles can enhance the solubility of hydrophobic drugs, prolong their circulation time, and facilitate targeted delivery to tumor sites.

Synthesis of Lysine-Based Polymeric Micelles

Lysine-containing polymers can self-assemble into micelles in aqueous environments. The hydrophobic core of these micelles can encapsulate therapeutic agents, while the hydrophilic shell provides stability and biocompatibility.

Micelle_Formation cluster_0 Amphiphilic Polymer Synthesis cluster_1 Self-Assembly Lysine (R)-Methyl 2,6-diaminohexanoate or other Lysine Derivative Polymerization Polymerization with Hydrophobic & Hydrophilic Monomers Lysine->Polymerization Amphiphile Amphiphilic Lysine-Containing Polymer Polymerization->Amphiphile SelfAssembly Self-Assembly in Aqueous Solution Amphiphile->SelfAssembly Micelle Polymeric Micelle SelfAssembly->Micelle Drug Hydrophobic Drug Drug->SelfAssembly Encapsulation

Caption: Formation of drug-loaded polymeric micelles from lysine derivatives.

While specific quantitative comparisons of (R)-Methyl 2,6-diaminohexanoate dihydrochloride with other lysine derivatives in drug delivery applications are scarce in the readily available literature, the fundamental principles of its utility remain the same. The choice of the specific lysine building block often depends on the desired architecture of the drug carrier and the synthetic route employed.

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable and versatile building block in peptide synthesis and drug delivery. Its utility in SPPS is well-established, with its performance being comparable to other commonly used protected D-lysine derivatives. The choice between different lysine building blocks often hinges on the specific requirements of the synthetic strategy, such as the need for orthogonal protecting groups for complex peptide modifications. In the realm of drug delivery, it serves as a key component in the construction of sophisticated drug carriers like polymeric micelles. Further research providing direct quantitative comparisons of its performance against other alternatives in various applications would be beneficial for the scientific community to make more informed decisions in their research and development endeavors.

References

Case studies of successful synthesis using (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic strategies for obtaining enantiomerically pure (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a chiral building block of significant interest in pharmaceutical development. Due to the limited direct literature on the (R)-enantiomer, this guide presents analogous and adaptable synthetic routes for the more commonly synthesized L-enantiomer, L-lysine methyl ester. The principles and methodologies discussed are directly applicable to the synthesis of the target (R)-enantiomer.

Three primary synthetic strategies will be compared:

  • Direct Chemical Synthesis from L-Lysine: A straightforward esterification of the commercially available and inexpensive amino acid.

  • Chemo-enzymatic Synthesis with Protecting Groups: A multi-step approach involving the use of protecting groups to achieve regioselectivity, followed by esterification.

  • Enzymatic Kinetic Resolution: A method that resolves a racemic mixture of a lysine derivative to isolate the desired enantiomer.

Data Presentation

The following tables summarize the quantitative data for each synthetic approach, providing a clear comparison of their key performance indicators.

Table 1: Comparison of Synthetic Routes to Lysine Methyl Ester

ParameterDirect Chemical SynthesisChemo-enzymatic Synthesis with Protecting GroupsEnzymatic Kinetic Resolution
Starting Material L-Lysine HydrochlorideNα-Fmoc-Nε-Boc-L-lysineRacemic N-acetyl-DL-lysine methyl ester
Key Reagents Trimethylchlorosilane, MethanolHATU, DIPEA, Piperidine, TFAPenicillin G Acylase
Number of Steps 142 (synthesis of racemate + resolution)
Overall Yield Good to Excellent[1]~95% (coupling yield)[2]~45% (theoretical max. 50%)
Enantiomeric Purity High (starting material dependent)High (starting material dependent)>95% e.e.
Key Advantages Simplicity, cost-effectiveHigh purity, orthogonal protectionHigh enantioselectivity
Key Disadvantages Potential for side reactionsMultiple steps, cost of reagentsLower theoretical yield

Experimental Protocols

Method 1: Direct Chemical Synthesis via Esterification

This method utilizes trimethylchlorosilane as a convenient in-situ source of HCl for the esterification of the amino acid.

Protocol:

  • To a suspension of L-lysine hydrochloride (1.0 eq) in methanol, add trimethylchlorosilane (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield L-lysine methyl ester dihydrochloride as a white solid. The product can be purified by recrystallization from methanol/ether.

Method 2: Chemo-enzymatic Synthesis with Protecting Groups

This route offers precise control over the reactivity of the two amino groups by employing orthogonal protecting groups. The Fmoc/Boc strategy is highlighted here.

Protocol:

  • Peptide Coupling: Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is coupled with a methylating agent in the presence of a coupling agent like HATU and a base such as DIPEA.

  • Fmoc Deprotection: The Fmoc group of the resulting ester is removed using a solution of piperidine in DMF.

  • Final Deprotection: The Boc group is cleaved using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired product.

Method 3: Enzymatic Kinetic Resolution

This strategy involves the enantioselective acylation of a racemic mixture, allowing for the separation of the two enantiomers. Penicillin G acylase is a versatile enzyme for this purpose.

Protocol:

  • Synthesis of Racemic N-acetyl-DL-lysine methyl ester: Racemic lysine is first converted to its N-acetyl methyl ester derivative through standard chemical procedures.

  • Enzymatic Resolution: The racemic N-acetyl-DL-lysine methyl ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5). Penicillin G acylase is added, and the mixture is incubated. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-(R)-lysine methyl ester unreacted.

  • Separation: The resulting mixture of L-lysine methyl ester and N-acetyl-(R)-lysine methyl ester can be separated based on their different chemical properties (e.g., by ion-exchange chromatography).

  • Deprotection: The N-acetyl group from the isolated (R)-enantiomer is then removed under acidic conditions to yield (R)-Methyl 2,6-diaminohexanoate.

Mandatory Visualization

G cluster_chemical Direct Chemical Synthesis cluster_chemoenzymatic Chemo-enzymatic Synthesis cluster_enzymatic Enzymatic Kinetic Resolution Lysine L-Lysine Ester L-Lysine Methyl Ester Lysine->Ester TMSCl, MeOH ProtectedLysine Protected L-Lysine ProtectedEster Protected Ester ProtectedLysine->ProtectedEster Coupling DeprotectedEster L-Lysine Methyl Ester ProtectedEster->DeprotectedEster Deprotection RacemicEster Racemic N-acetyl-DL-lysine methyl ester SeparatedEnantiomers Separated Enantiomers RacemicEster->SeparatedEnantiomers Penicillin G Acylase FinalProduct (R)-Methyl 2,6-diaminohexanoate SeparatedEnantiomers->FinalProduct Deprotection

Caption: Comparative workflow of synthetic strategies.

G start Nα-Fmoc-Nε-Boc-L-lysine coupling Peptide Coupling (HATU, DIPEA, Me-I) start->coupling ester Nα-Fmoc-Nε-Boc-L-lysine methyl ester coupling->ester deprotect_fmoc Fmoc Deprotection (Piperidine/DMF) ester->deprotect_fmoc intermediate H-Lys(Boc)-OMe deprotect_fmoc->intermediate deprotect_boc Boc Deprotection (TFA) intermediate->deprotect_boc product L-Lysine methyl ester deprotect_boc->product

Caption: Chemo-enzymatic synthesis workflow.

G start Racemic N-acetyl-DL-lysine methyl ester resolution Enzymatic Hydrolysis (Penicillin G Acylase) start->resolution mixture Mixture: L-Lysine methyl ester & N-acetyl-(R)-lysine methyl ester resolution->mixture separation Chromatographic Separation mixture->separation r_enantiomer N-acetyl-(R)-lysine methyl ester separation->r_enantiomer deprotection Acid Hydrolysis r_enantiomer->deprotection product (R)-Methyl 2,6-diaminohexanoate deprotection->product

References

Safety Operating Guide

Proper Disposal of (R)-Methyl 2,6-diaminohexanoate dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a potential irritant. While not definitively classified as hazardous, safe handling and disposal are paramount. This guide provides detailed procedures for its proper disposal, ensuring laboratory safety and environmental responsibility.

Hazard Assessment and Waste Classification

Due to the lack of specific hazard data, it is prudent to handle (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a potentially non-hazardous but irritating chemical. It is a water-soluble solid. General laboratory waste guidelines should be followed, with an emphasis on personal protective equipment (PPE) and proper waste segregation.

Disposal Procedures

The following table summarizes the recommended disposal routes for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in various forms.

Form of WasteRecommended Disposal MethodKey Steps & Precautions
Solid Waste Collection for professional disposal as non-hazardous chemical waste.- Place in a clearly labeled, sealed container marked "Non-Hazardous Solid Waste." - Include the chemical name on the label. - Store in a designated waste accumulation area.
Aqueous Solutions Neutralization followed by drain disposal (if local regulations permit).- Dilute the solution with a large volume of water. - Neutralize to a pH between 6 and 8 using a suitable base (e.g., sodium bicarbonate). - Flush down the sanitary sewer with copious amounts of water. - Always check and adhere to your institution's and local wastewater regulations before drain disposal.
Empty Containers Triple rinse and dispose of as regular laboratory glass or plastic waste.- Rinse the container three times with a suitable solvent (e.g., water). - Collect the rinsate for disposal as aqueous waste. - Deface or remove the original label. - Dispose of the clean, empty container in the appropriate recycling or trash receptacle.

Experimental Protocols for Disposal

Neutralization of Aqueous Solutions:

  • Preparation: In a well-ventilated fume hood, place the aqueous solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a large, appropriate container (e.g., a beaker or flask) with stirring capabilities.

  • Dilution: Dilute the solution with at least 10 parts of water to 1 part of the chemical solution.

  • Neutralization: Slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate, while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can be poured down the sanitary sewer, followed by flushing with a large volume of water, in accordance with institutional and local guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

start Start: (R)-Methyl 2,6-diaminohexanoate dihydrochloride Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid empty_container Empty Container waste_form->empty_container Container collect_solid Collect in a labeled, sealed container for non-hazardous waste pickup. solid_waste->collect_solid check_regulations Check local regulations for drain disposal of neutralized solutions. liquid_waste->check_regulations triple_rinse Triple rinse container with water. empty_container->triple_rinse neutralize Neutralize to pH 6-8 with a weak base. check_regulations->neutralize Permitted collect_liquid Collect as hazardous aqueous waste. check_regulations->collect_liquid Not Permitted drain_disposal Dispose down sanitary sewer with copious amounts of water. neutralize->drain_disposal dispose_rinsate Dispose of rinsate as aqueous waste. triple_rinse->dispose_rinsate deface_label Deface original label. triple_rinse->deface_label dispose_rinsate->check_regulations dispose_container Dispose of container in appropriate lab trash or recycling. deface_label->dispose_container

Caption: Disposal decision workflow for (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Personal protective equipment for handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling similar chemical compounds and powdered reagents.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards is necessary to determine the appropriate PPE for handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[4] The following table summarizes the recommended PPE based on standard laboratory procedures for similar chemicals.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect from dust particles and splashes.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to inspect gloves before use and change them frequently, especially if contaminated.[1][4][5]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory to protect skin and clothing.[1][5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1][6]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound in powdered form or when preparing solutions should occur within a certified chemical fume hood to prevent inhalation of dust.[2][3][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for safety and to maintain the integrity of the compound.

1. Storage and Preparation:

  • Upon receipt, store the container in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed when not in use.[2][8]

  • Prepare a designated work area and cover surfaces with absorbent bench paper.[2][6]

2. Weighing and Transfer:

  • All weighing and transfer of the powdered compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Use a weigh boat to prevent spills.[2]

  • Handle the powder carefully to avoid creating dust. Avoid pouring directly from the bottle if possible; use a spatula.[2]

3. Dissolving:

  • When preparing solutions, add the solid to the solvent slowly.

  • If the process generates aerosols or dust, it should be performed in a fume hood.[2]

4. Post-Handling:

  • Decontaminate the work surface after handling is complete.[2][6]

  • Wash hands thoroughly with soap and water after removing gloves.[5][7][8]

Spill and Exposure Procedures

Minor Spill:

  • In the event of a small spill, use an inert absorbent material to clean it up.[1]

  • Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with an appropriate solvent.[2]

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1][8]

Eye Contact:

  • Flush the eyes with water for at least 15 minutes as a precaution.[1][6][8] Seek medical attention.[5]

Inhalation:

  • Move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[3]

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[1][3]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1]

Consult your institution's environmental health and safety (EHS) department for specific disposal regulations.[3]

Experimental Workflow

experimental_workflow Workflow for Handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end start Start start->prep_ppe

Caption: Workflow for handling the chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.